Product packaging for Hexacyanocobaltate (III)(Cat. No.:CAS No. 17632-85-8)

Hexacyanocobaltate (III)

Cat. No.: B231229
CAS No.: 17632-85-8
M. Wt: 216.04 g/mol
InChI Key: SZAVHWMCBDFDCM-KTTJZPQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Coordination Chemistry Framework of Hexacyanocobaltate(III) Anions

The hexacyanocobaltate(III) anion features a central cobalt atom in the +3 oxidation state, which is surrounded by six cyanide ligands in an octahedral geometry. smolecule.comfiveable.me The cyanide ion (CN⁻) acts as a strong-field ligand, a factor that profoundly influences the electronic structure and properties of the complex. fiveable.me

The strong ligand field created by the six cyanide ligands leads to a large splitting of the cobalt(III) ion's d-orbitals. fiveable.me This results in a low-spin d⁶ electron configuration, rendering the complex diamagnetic. smolecule.com The exceptional kinetic inertness of the [Co(CN)₆]³⁻ core is another defining characteristic, which has enabled detailed studies of substitution mechanisms. smolecule.com

The synthesis of hexacyanocobaltate(III) can be achieved through several methods, including the direct reaction of cobalt(II) salts with potassium cyanide in an aqueous solution, electrochemical synthesis, and precipitation. smolecule.com The most common form of this complex is potassium hexacyanocobaltate(III), K₃[Co(CN)₆]. smolecule.comfiveable.me

The hexacyanocobaltate(III) anion can undergo various chemical reactions. It can be reduced to hexacyanocobaltate(II), [Co(CN)₆]⁴⁻, in the presence of a reducing agent. smolecule.com It also exhibits photochemical behavior, specifically photoaquation, where a cyanide ligand is lost upon irradiation. smolecule.com Furthermore, it readily forms complexes with a variety of metal ions, leading to the creation of isomorphous complexes with divalent metal cations like manganese, iron, nickel, and copper. smolecule.com

Table 1: Physicochemical Properties of Potassium Hexacyanocobaltate(III)

Property Value
Molecular Formula C₆CoK₃N₆
Molecular Weight 332.35 g/mol
Appearance Light yellow powder
Melting Point >500 °C
Solubility in Water 324.4 g/L
Density 1.878 g/mL at 25 °C

Data sourced from multiple chemical suppliers and databases. honeywell.comereztech.com

Theoretical Significance and Research Trajectories of Hexacyanocobaltate(III) Systems

The hexacyanocobaltate(III) anion has proven to be a valuable tool for advancing theoretical models in coordination chemistry. Its well-defined structure and predictable electronic properties make it an ideal system for computational studies, including Density Functional Theory (DFT) calculations of d-orbital splitting. smolecule.comcore.ac.uk These studies help to refine our understanding of metal-ligand bonding and the factors that govern the electronic and magnetic properties of coordination complexes.

The ability of the hexacyanocobaltate(III) anion to act as a building block for more complex structures has opened up significant research avenues. It is a key precursor in the synthesis of Prussian blue analogs (PBAs), which are coordination polymers with tunable porosity and a wide range of applications. smolecule.comresearchgate.net These materials are constructed from the linkage of the hexacyanocobaltate(III) anion with other metal ions through cyano-bridges. nih.gov

The research into hexacyanocobaltate(III)-based materials has expanded into several key areas:

Materials Science: The porous frameworks of metal hexacyanocobaltates(III) are being explored for applications in gas separation and storage due to their tunable pore sizes. researchgate.net The properties of these frameworks can be modulated by the choice of the metal ion used to link the hexacyanocobaltate(III) units. researchgate.net

Catalysis: The surface of metal(II) hexacyanocobaltate(III) complexes has been shown to catalyze the formation of prebiotic peptides, such as the condensation of glycine (B1666218) and alanine (B10760859). nih.govresearchgate.net This has implications for understanding the chemical origins of life. The catalytic activity is dependent on the external metal ion. nih.gov

Energy Storage: The conductive frameworks formed by some hexacyanocobaltate(III)-based materials are being investigated for use in battery electrodes. smolecule.com

Supramolecular Chemistry: The interactions of hexacyanocobaltate(III) with other molecules, such as polyammonium macrocyclic receptors, are being studied to control its photochemical reactivity. acs.org

Table 2: Research Applications of Hexacyanocobaltate(III)

Research Area Application Key Findings
Materials Science Precursor for Prussian Blue Analogs (PBAs) Creates materials with tunable porosity. smolecule.comresearchgate.net
Catalysis Amino acid oligomerization Surface facilitates peptide bond formation. nih.govresearchgate.net
Energy Storage Conductive frameworks for electrodes Forms structures suitable for battery applications. smolecule.com
Theoretical Modeling Benchmark for DFT studies Used to study d-orbital splitting. smolecule.com
Supramolecular Chemistry Control of photochemical reactivity Interactions with macrocycles alter reactivity. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18O3Si B231229 Hexacyanocobaltate (III) CAS No. 17632-85-8

Properties

IUPAC Name

cobalt-60(3+);hexacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6CN.Co/c6*1-2;/q6*-1;+3/i;;;;;;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAVHWMCBDFDCM-KTTJZPQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[60Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6CoN6-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13963-58-1 (tri-potassium salt), 14039-23-7 (tri-hydrochloride salt), 14049-79-7 (zinc[2:3]salt), 14123-08-1 (cobalt(2+)[2:3]salt), 14564-70-6 (tetra-potassium salt)
Record name Hexacyanocobaltate (III)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017632858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17632-85-8
Record name Cobaltate(3-)-60Co, hexakis(cyano-C)-, (OC-6-11)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17632-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexacyanocobaltate (III)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017632858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis Methodologies for Hexacyanocobaltate Iii and Its Derivatives

Conventional Synthetic Routes to Hexacyanocobaltate(III) Anions

The traditional synthesis of hexacyanocobaltate(III) anions, with the chemical formula [Co(CN)₆]³⁻, is a cornerstone of coordination chemistry. This octahedral complex, where a central cobalt(III) ion is coordinated to six cyanide ligands, is a crucial precursor for a wide array of materials.

Redox-Mediated Synthesis from Cobalt(II) Precursors

A prevalent and direct method for synthesizing hexacyanocobaltate(III) involves the oxidation of cobalt(II) salts in the presence of an excess of cyanide ions. This process is fundamentally a redox reaction where Co(II) is oxidized to Co(III). The presence of an oxidizing agent is critical for the stabilization of the Co(III) state.

Preparation of Metal(II) Hexacyanocobaltate(III) (MHCCo) Complexes

Metal(II) Hexacyanocobaltate(III) (MHCCo) complexes are a class of coordination polymers with a three-dimensional network structure. nih.gov In these complexes, the inner Co(III) ion in the [Co(CN)₆]³⁻ anion is connected to outer-sphere divalent metal ions (M²⁺) through cyano-bridges (Co–C≡N–M). nih.gov These materials are of significant interest due to their catalytic and surface properties. researchgate.netresearchgate.net

Co-precipitation Techniques for MHCCo Formation

Co-precipitation is a widely used and straightforward method for the synthesis of MHCCo complexes. researchgate.netroyalsocietypublishing.org This technique involves the controlled mixing of aqueous solutions of a soluble metal(II) salt and a hexacyanocobaltate(III) salt, typically an alkali metal salt like potassium hexacyanocobaltate(III) (K₃[Co(CN)₆]). nih.govroyalsocietypublishing.org

A typical synthesis involves dissolving potassium hexacyanocobaltate(III) in water and adding it dropwise to a solution of a metal nitrate (B79036) (e.g., Zn(NO₃)₂, Mn(NO₃)₂, Fe(NO₃)₂, Ni(NO₃)₂). nih.gov The resulting precipitate is then aged in the mother liquor, filtered, washed, and dried. nih.gov This method allows for the formation of various MHCCo complexes with different outer-sphere metal ions. nih.govresearchgate.net The general formula for these complexes can be represented as M₃[Co(CN)₆]₂·nH₂O, where M is a divalent metal ion.

Influence of Outer-Sphere Metal Ions on MHCCo Synthesis

The choice of the outer-sphere metal ion (M²⁺) significantly influences the properties and catalytic activity of the resulting MHCCo complex. researchgate.net Studies have shown that different metal ions in the outer sphere lead to variations in surface area and catalytic performance. nih.govresearchgate.net

For instance, in the oligomerization of amino acids, Zinc(II) hexacyanocobaltate(III) (ZnHCCo) has demonstrated superior catalytic activity compared to other MHCCo complexes containing Mn²⁺, Fe²⁺, or Ni²⁺. researchgate.net This enhanced activity is attributed to the higher surface area of the ZnHCCo complex. nih.govresearchgate.net The characterization of these synthesized MHCCo complexes is typically performed using techniques such as X-ray Diffraction (XRD) and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm their structure and composition. nih.govresearchgate.net

Below is a table summarizing the catalytic activity of different MHCCo complexes in the oligomerization of glycine (B1666218):

Outer-Sphere Metal IonMHCCo ComplexHighest Glycine Oligomer Formed
Zinc (Zn²⁺)ZnHCCoTetramer
Manganese (Mn²⁺)MnHCCoTrimer
Iron (Fe²⁺)FeHCCoTrimer
Nickel (Ni²⁺)NiHCCoTrimer

Table based on findings from a study on the role of MHCCo surface chemistry. researchgate.net

Hydrothermal Synthesis of Cyanometallate Frameworks and Assemblies

Hydrothermal synthesis is a versatile and effective technique for preparing crystalline cyanide-bridged complexes, including those based on hexacyanocobaltate(III). researchgate.netnih.govresearchgate.net This method involves carrying out the synthesis in aqueous solutions at temperatures above the boiling point of water, under pressure in a sealed vessel. researchgate.netscispace.com These conditions can promote the crystallization of products and lead to the formation of novel multidimensional assemblies. researchgate.netnih.govnih.gov

In the context of hexacyanocobaltate(III), hydrothermal routes have been successfully employed to synthesize heterobimetallic coordination polymers. researchgate.netnih.gov For example, reacting K₃[Co(CN)₆] with NiCl₂·6H₂O and α-diimine ligands in superheated water solutions has yielded novel two-dimensional and one-dimensional cyanide-bridged networks. researchgate.netnih.gov The stringent reaction parameters of hydrothermal synthesis can significantly enhance the reactivity of the precursors, leading to well-defined crystalline products. researchgate.net

Anion Exchange Methodologies for Hexacyanocobaltate(III) Intercalation Compounds

Anion exchange is a powerful method for intercalating specific anions, such as hexacyanocobaltate(III), into the interlayer space of host materials like Layered Double Hydroxides (LDHs). cas.czrsc.org LDHs, also known as hydrotalcite-like compounds, consist of positively charged brucite-like layers with exchangeable anions in the interlayer region. nih.govresearchgate.net

The process of anion exchange involves replacing the existing interlayer anions of a precursor LDH with the desired hexacyanocobaltate(III) anions. cas.czresearchgate.net This is typically achieved by suspending the LDH precursor in a solution containing a high concentration of the hexacyanocobaltate(III) salt. cas.cz The successful intercalation of [Co(CN)₆]³⁻ into the LDH structure can be confirmed by an increase in the basal spacing, as determined by X-ray diffraction. cas.cz This method has been shown to be highly effective for introducing functional anions into LDH hosts, creating novel materials with potential applications in areas such as catalysis and materials science. cas.czrsc.orgresearchgate.net

Exploration of Novel Ligand-Assisted Syntheses for Hexacyanometallate(III) Complexes

Ligand-assisted synthesis is a powerful methodology for creating nanomaterials and coordination complexes where ligands are instrumental in directing the nucleation, growth, and stabilization of the final structures. numberanalytics.com In the realm of hexacyanometallate(III) chemistry, this approach has enabled the development of novel materials with precisely controlled architectures and properties, moving beyond simple precipitation reactions. These syntheses often employ ancillary or templating ligands that coordinate to the metal centers, influencing the assembly of the cyanometallate building blocks into extended frameworks.

Research has demonstrated the use of various ligands to guide the formation of complex cyanometallate structures, from porous frameworks to heteroleptic and polynuclear assemblies. These ligands can act as templates, structure-directing agents, or simply as components that complete the coordination sphere of a metal ion, leading to unique structural outcomes.

A notable strategy involves the use of ligands as templating agents to produce highly ordered materials. One such technique is a ligand-assisted liquid-crystal templating approach used to fabricate mesostructured Prussian blue analogues, which are a class of cyanometallates. ubc.ca In this method, molecular surfactants are synthesized with a charged iron cyanide complex as the hydrophilic head group and metal-coordinated hydrophobic tails. ubc.ca These metallosurfactants self-assemble in a solvent like formamide (B127407) to form liquid-crystalline phases, which can then be cross-linked by adding other transition metals to create well-ordered lamellar, hexagonal, or cubic PBA mesostructures. ubc.ca Another advanced templating method involves attaching a cyanometallate precursor to a polymer-based structure-directing agent. ubc.ca By functionalizing a polymer backbone with ionic groups that can coordinate iron cyanide complexes, block ionomers can be created that self-assemble into structures like reverse micelles, whose cores serve as nanoreactors for cross-linking into PBA frameworks. ubc.ca

Ligands are also employed as complexing agents to facilitate controlled precipitation. A TBA-assisted (TBA = tert-butylamine) co-precipitation method has been successfully used to synthesize a series of well-ordered, porous divalent transition metal hexacyanometallate(III) complexes, including Ni₃[Co(CN)₆]₂ and Co₃[Co(CN)₆]₂. mdpi.com The bimetallic, cyanide-bridged nature of these materials was confirmed by FT-IR spectroscopy, which showed a shift in the cyanide stretching frequency (ν(C≡N)) to higher wavenumbers compared to the linear precursors. mdpi.com

Furthermore, ancillary ligands are crucial in the synthesis of heteroleptic (mixed-ligand) and heterobimetallic cyanometallate complexes. The hydrothermal reaction of K₃[Co(CN)₆] with nickel(II) salts in the presence of α-diimine ligands like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bipy) yields novel cyanide-bridged coordination polymers. researchgate.net In these structures, the α-diimine ligand coordinates to the cobalt(II) center (formed from in-situ reduction or decomposition), while the cyanide groups from tetracyanonickelate(II) units bridge to it, forming two-dimensional networks. researchgate.net Similarly, aminopyridine ligands have been used to create new heteroleptic cyanometalate complexes. researchgate.net In compounds such as [Zn(II)(3AP)₂(CN)₂] (3AP = 3-aminopyridine), the aminopyridine molecules complete the coordination sphere of the zinc ion. researchgate.net Crucially, hydrogen bonding between the amino group of the aminopyridine ligand and the nitrogen atom of the cyanide group plays a key role in assembling the molecules into a three-dimensional crystalline structure. researchgate.net

The table below summarizes key findings from various ligand-assisted synthesis approaches for hexacyanometallate(III) and related cyanometallate complexes.

Table 1: Research Findings on Ligand-Assisted Synthesis of Hexacyanometallate(III) Complexes

Synthesis Method Ligand Type Resulting Complex/Material Key Findings
Liquid-Crystal Templating Molecular surfactants with cyanometallate head groups Mesostructured Prussian blue analogues Formation of well-ordered lamellar, hexagonal, and cubic PBA structures. ubc.ca
TBA-Assisted Co-precipitation Tert-butylamine (TBA) Porous T₃[Co(CN)₆]₂ (T = Ni, Co) Synthesis of well-ordered porous frameworks; FT-IR confirmed the cyanide-bridged structure. mdpi.com
Hydrothermal Synthesis α-Diimine ligands (phen, bipy) Cyano-bridged Co(II)−Ni(II) polymers Ancillary ligands direct the assembly of 1D and 2D heterobimetallic networks from a [Co(CN)₆]³⁻ precursor. researchgate.net
Heteroleptic Synthesis Aminopyridines (3AP, 4AP) [Zn(II)(3AP)₂(CN)₂] Ancillary ligands complete the metal coordination sphere; N-H···N hydrogen bonds direct the 3D crystal structure. researchgate.net

Characterization data, particularly from FT-IR spectroscopy and X-ray diffraction, are essential for confirming the structure of these complex materials.

Table 2: Selected Characterization Data for Ligand-Assisted Synthesized Complexes

Complex Synthesis Method Characterization Technique Observation
Ni₃[Co(CN)₆]₂ TBA-Assisted Co-precipitation FT-IR Spectroscopy ν(C≡N) band located at a higher wavenumber than the precursor, proving the formation of a cyanide-bridged bimetallic structure. mdpi.com
Co₃[Co(CN)₆]₂ TBA-Assisted Co-precipitation X-ray Diffraction Pattern indexed to a cubic lattice structure with space group Fm-3m, reflecting a well-ordered compound. mdpi.com
[Zn(II)(3AP)₂(CN)₂] Heteroleptic Synthesis Single Crystal X-ray Diffraction Orthorhombic crystal system, space group Pca21. researchgate.net
[Ni(CN)₄Co(phen)] Hydrothermal Synthesis Single Crystal X-ray Diffraction Two-dimensional network with octahedrally coordinated Co(II) centers. researchgate.net

Structural Elucidation and Advanced Characterization of Hexacyanocobaltate Iii Systems

Crystallographic Analysis of Hexacyanocobaltate(III) Architectures

Determination of Octahedral Coordination Geometry in [Co(CN)₆]³⁻

The [Co(CN)₆]³⁻ anion consistently exhibits a near-perfect octahedral coordination geometry. conicet.gov.ar In this arrangement, the central cobalt(III) ion is surrounded by six cyanide ligands, with the carbon atoms directly bonded to the cobalt center. researchgate.netfiveable.me This geometry is characterized by bond angles between adjacent Co-C bonds of approximately 90 degrees. fiveable.me The high degree of symmetry in this arrangement contributes to the stability of the complex. fiveable.me

For instance, in Ba(NH₄)[Co(CN)₆]·4H₂O, the [Co(CN)₆]³⁻ complex displays an almost perfect octahedral shape with the Co(III) ion situated at a position of ̅3 (S6) point symmetry. conicet.gov.ar The measured bond distances in this compound are d(Co-C) = 1.889(3) Å and d(C-N) = 1.142(4) Å, with a nearly linear Co-C-N angle of 178.8(3)°. conicet.gov.ar Similarly, in La[Co(CN)₆]·5H₂O, the Co-C bond length is reported as 1.887 Å. researchgate.net This consistent octahedral coordination is a defining feature of the hexacyanocobaltate(III) anion and is a key factor in the structural chemistry of its compounds. conicet.gov.ar

Selected Bond Distances and Angles in Hexacyanocobaltate(III) Complexes
CompoundCo-C Bond Length (Å)C≡N Bond Length (Å)Reference
Ba(NH₄)[Co(CN)₆]·4H₂O1.889(3)1.142(4) conicet.gov.ar
La[Co(CN)₆]·5H₂O1.8871.156 researchgate.net

Polytypism and Polymorphism in Alkali Metal Hexacyanocobaltate(III) Salts

Alkali metal salts of hexacyanocobaltate(III), such as potassium hexacyanocobaltate(III) (K₃[Co(CN)₆]), exhibit complex structural behavior, including polymorphism and polytypism. Polymorphs are different crystalline forms of the same compound, while polytypes are a specific type of polymorphism where the different forms are composed of identical layers stacked in different sequences.

For K₃[Co(CN)₆], both monoclinic one-layer and orthorhombic two-layer polytypes have been identified at room temperature. researchgate.net A four-layer orthorhombic polytype has also been characterized, crystallizing in the space group Pbcn with a doubled orthorhombic cell along the c-direction compared to the two-layer form. researchgate.net The existence of these different stacking arrangements of the [Co(CN)₆]³⁻ octahedra and K⁺ cations can influence the material's physical properties.

Structural Diversity in Lanthanide Hexacyanocobaltate(III) Hydrates

The combination of hexacyanocobaltate(III) anions with lanthanide cations (Ln³⁺) results in a series of hydrated compounds, Ln[Co(CN)₆]·nH₂O, which display significant structural diversity. conicet.gov.ar This diversity is primarily driven by the size of the lanthanide ion and the corresponding number of water molecules in the crystal lattice. conicet.gov.ar

A "boundary" in the series of lanthanide hexacyanocobaltate(III) hydrates exists around neodymium (Nd). acs.org Thermal analyses have confirmed that complexes from La to Nd are typically pentahydrates, while those from Sm to Lu are tetrahydrates. acs.orgnih.gov The neodymium complex, Nd[Co(CN)₆]·5H₂O, is considered a boundary structure. acs.org Although it contains five water molecules like the earlier lanthanides, it crystallizes in an orthorhombic system (space group C222₁) rather than the hexagonal system (P6₃/m) observed for La[Co(CN)₆]·5H₂O and Pr[Co(CN)₆]·5H₂O. researchgate.netacs.orgnih.gov This change in crystal system, despite the same hydration number, highlights the subtle structural adjustments occurring at this boundary. One of the coordinated water molecules in the Nd complex is disordered, which is a key feature of this boundary structure. acs.orgnih.gov

The number of water molecules has a direct impact on the coordination of the lanthanide ion. In La[Co(CN)₆]·5H₂O, the lanthanum ion is coordinated to the nitrogen atoms of the cyanide ligands and to water molecules. researchgate.net Specifically, three of the five water molecules are directly coordinated to the La³⁺ ion. researchgate.net In the tetrahydrate structures, the coordination environment of the lanthanide ion is different, reflecting the change in hydration number.

Crystallographic Data for Selected Lanthanide Hexacyanocobaltate(III) Hydrates
CompoundCrystal SystemSpace GroupReference
La[Co(CN)₆]·5H₂OHexagonalP6₃/m researchgate.netacs.org
Pr[Co(CN)₆]·5H₂OHexagonalP6₃/m acs.orgnih.gov
Nd[Co(CN)₆]·5H₂OOrthorhombicC222₁ acs.orgnih.gov
Sm[Co(CN)₆]·4H₂OOrthorhombicCmcm acs.org
Impact of Lanthanide Contraction on Coordination Structures

Advanced Spectroscopic Characterization Techniques

In addition to crystallographic methods, various spectroscopic techniques are employed to probe the structural and electronic properties of hexacyanocobaltate(III) compounds.

Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the vibrational modes of the [Co(CN)₆]³⁻ anion. The C≡N stretching vibration is particularly informative and typically appears in the range of 2100-2200 cm⁻¹. In the Raman spectra of lanthanide hexacyanocobaltate(III) hydrates, the number and splitting of the ν(C≡N) bands can provide insights into the local symmetry of the complex. For instance, the pentahydrate complexes (La to Pr) show two single bands, while the tetrahydrate complexes (Sm to Lu) exhibit a singlet and a split band. acs.orgnih.gov The Nd complex, being a boundary structure, displays a pattern of single and split bands, suggesting a lower symmetry around the Nd ion compared to the other pentahydrates. acs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are valuable for confirming the purity of hexacyanocobaltate(III) complexes and for analyzing reaction products, such as the formation of oligomers in catalytic processes. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural and bonding characteristics of the hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻.

The cyanide stretching frequency, ν(C≡N), is a particularly sensitive probe of the electronic environment within the hexacyanocobaltate(III) complex. In the free cyanide ion, this vibration occurs at approximately 2080 cm⁻¹. However, upon coordination to a metal center like cobalt(III), this frequency shifts.

For potassium hexacyanocobaltate(III), K₃[Co(CN)₆], the ν(C≡N) stretching vibration is observed in the infrared spectrum at around 2126 cm⁻¹ dergipark.org.tr. This shift to a higher frequency compared to the free cyanide ion is indicative of the strong σ-donation from the cyanide ligand to the cobalt center. In various metal hexacyanocobaltate(III) (MHCCo) complexes, this peak is sharp and typically appears in the range of 2150-2180 cm⁻¹. researchgate.net For instance, in zinc hexacyanocobaltate(III) (ZnHCCo), the strong cyanide stretching frequency is observed at 2181 cm⁻¹ nih.gov. The formation of cyanide bridges, as in Co(III)-CN-Co(II) systems, can lead to even higher stretching frequencies, with values around 2181 cm⁻¹ and 2200 cm⁻¹ being reported. iiserpune.ac.in This increase in frequency is attributed to the coordination of a second metal ion to the nitrogen end of the cyanide ligand. researchgate.net

The position of the ν(C≡N) band is influenced by several factors, including the oxidation state of the cobalt and any bridging metals, as well as intermolecular interactions like hydrogen bonding. For example, the formation of hydrogen bonds between the cyanide ligands and surrounding molecules can cause a notable shift to higher wavenumbers. nih.gov

Table 1: Cyanide Stretching Frequencies in Various Hexacyanocobaltate(III) Compounds

Compound/System ν(C≡N) (cm⁻¹) Spectroscopy Method Reference
K₃[Co(CN)₆] 2126 FT-IR dergipark.org.tr
ZnHCCo 2181 FT-IR nih.gov
Co(III)-CN-Co(II) ~2181, ~2200 Raman iiserpune.ac.in
Metal Hexacyanocobaltates 2150-2180 FT-IR researchgate.net
Lanthanoid Hexacyanocobaltates Single and split bands Raman acs.org

The far-infrared and low-frequency Raman spectra of hexacyanocobaltate(III) salts reveal information about the lattice vibrations, or phonon modes. These modes arise from the collective motions of the [Co(CN)₆]³⁻ complex ions and the counter-ions within the crystal lattice. These vibrations are sensitive to the crystal structure and the nature of the intermolecular forces.

Studies on potassium hexacyanocobaltate(III) have identified various lattice modes. researchgate.net The phonon behavior in these systems can be influenced by temperature, with some lattice modes shifting to higher frequencies upon cooling. researchgate.net This behavior is crucial for understanding phenomena such as thermal expansion. unipd.ithbni.ac.in In silver hexacyanocobaltate(III), Ag₃[Co(CN)₆], the framework's flexibility, which leads to colossal thermal expansion, is related to the low-frequency phonon modes. researchgate.net The analysis of these modes provides insight into the dynamic behavior of the crystal lattice.

Infrared (IR) and Raman spectroscopy are highly complementary techniques for the characterization of hexacyanocobaltate(III) complexes due to their different selection rules. acs.orgazooptics.com Vibrations that are IR active involve a change in the dipole moment of the molecule, while Raman active vibrations involve a change in the polarizability. acs.orgamericanpharmaceuticalreview.com

For a molecule with a center of symmetry, such as the octahedral [Co(CN)₆]³⁻ ion, the rule of mutual exclusion applies. This means that vibrations that are IR active are Raman inactive, and vice versa. acs.org Therefore, a complete vibrational analysis requires both techniques.

For instance, in cyanide-bridged copper-cobalt complexes containing imidazole (B134444) derivatives, both IR and Raman spectroscopy were used to identify distinct cyanide stretching vibrations, confirming the coordination environment. dergipark.org.tr The combination of both techniques allows for a more thorough characterization of the material, providing a more complete picture of its vibrational modes and, by extension, its structure and bonding. spectroscopyonline.com This is particularly important in complex systems where multiple coordination environments may exist. researchgate.net

Lattice Mode Analysis and Phonon Behavior

X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS)

X-ray absorption spectroscopy (XAS) and resonant inelastic X-ray scattering (RIXS) are powerful element-specific techniques that provide detailed information about the electronic and local geometric structure of the hexacyanocobaltate(III) complex.

X-ray Absorption Near Edge Structure (XANES) at the cobalt K-edge and L-edge provides information about the oxidation state, coordination geometry, and electronic structure of the cobalt center.

Co K-edge XAS: The Co K-edge spectrum arises from the excitation of a 1s core electron to unoccupied p-orbitals. The energy of the absorption edge is sensitive to the oxidation state of the cobalt atom. Studies on iron hexacyanocobaltate have shown that the Co K-edge remains largely unchanged during electrochemical processes, indicating the stability of the Co(III) oxidation state. mdpi.com The pre-edge features in the K-edge spectrum can provide information about the d-orbital occupancy and the local symmetry around the cobalt atom.

Co L-edge XAS: The Co L-edge spectrum results from the excitation of 2p electrons to unoccupied 3d orbitals. This technique is highly sensitive to the spin state and the ligand field environment of the cobalt ion. rsc.org For the low-spin d⁶ [Co(CN)₆]³⁻ ion, the L-edge spectrum exhibits characteristic features. doubtnut.com In an aqueous solution of K₃[Co(CN)₆], the Co L₃-edge shows a main peak at approximately 782.1 eV, followed by a smaller peak at 784.7 eV. nih.gov The L₂-edge is found at higher energies, spanning from 794 to 802 eV. nih.gov The features of the Co L-edge XAS can be used to confirm the low-spin Co(III) state in various hexacyanocobaltate compounds. mdpi.comresearchgate.net

Table 2: Co L-edge XAS Peak Positions for K₃[Co(CN)₆] in Aqueous Solution

Edge Peak Position (eV) Reference
L₃ 782.1 nih.gov
L₃ 784.7 nih.gov
L₂ 796.6 nih.gov
L₂ 799.8 nih.gov

Resonant Inelastic X-ray Scattering (RIXS) is an advanced photon-in/photon-out spectroscopic technique that can provide even more detailed electronic structure information than conventional XAS. uu.nl In the 1s3p RIXS process, a 1s electron is excited to an unoccupied orbital (like in K-edge XAS), and then a 3p electron decays to fill the 1s core hole, with the emission of an X-ray photon. nih.gov

This technique is particularly valuable for probing the electronic states and interactions within materials. researchgate.netacs.org By analyzing the energy and momentum transfer, RIXS can reveal details about ligand-field excitations, spin states, and the nature of chemical bonding. uu.nl In the context of hexacyanocobaltate systems, particularly in polynuclear or bridged structures, 1s3p RIXS can be employed to probe metal-metal interactions mediated by the cyanide ligands. acs.org The sensitivity of RIXS to the spin state and local electronic structure makes it a powerful tool for understanding the properties of complex cobalt-containing materials. esrf.fr

Co K-edge and L-edge XAS for Local Electronic and Geometric Structures

Other Spectroscopic Techniques for Product and Interaction Analysis

Beyond vibrational spectroscopy, a suite of other powerful analytical techniques provides deeper insights into the products formed from reactions involving hexacyanocobaltate(III) and the nature of their interactions. These methods are crucial for separating complex mixtures, identifying novel products, and probing the electronic structure and excited states of these systems.

Electron Spray Ionization-Mass Spectroscopy (ESI-MS) for Oligomer Products

Electron Spray Ionization-Mass Spectrometry (ESI-MS) is a vital tool for identifying oligomeric products formed in reactions catalyzed by metal(II) hexacyanocobaltates(III) (MHCCos). researchgate.netresearchgate.net This soft ionization technique is particularly well-suited for analyzing large, thermally labile molecules like peptides without causing fragmentation.

In studies of prebiotic chemistry, ESI-MS has been instrumental in confirming the formation of amino acid oligomers. researchgate.netresearchgate.net For instance, when glycine (B1666218) and alanine (B10760859) undergo condensation reactions on the surface of MHCCo complexes, ESI-MS analysis of the reaction products reveals the presence of peptides. researchgate.netrsc.org In one study, the ESI-MS spectrum confirmed the formation of glycine oligomers up to a tetramer on a zinc hexacyanocobaltate(III) (ZnHCCo) surface. rsc.org The resulting mass peaks corresponded to the protonated molecular ions of glycine monomer, dimer, trimer, and tetramer, as well as the cyclic dimer (diketopiperazine). rsc.org Similarly, for alanine, the formation of a dimer was confirmed. rsc.org

The ability of ESI-MS to detect these oligomers provides strong evidence for the catalytic role of hexacyanocobaltate(III) complexes in prebiotic peptide synthesis. researchgate.netresearchgate.net The technique is often used in conjunction with High-Performance Liquid Chromatography (HPLC) for comprehensive product analysis. researchgate.netresearchgate.netnih.gov

Table 1: ESI-MS Data for Glycine Oligomerization on ZnHCCo

Observed m/z Assignment
76.1 [Gly + H]⁺
115.0 [Cyclic Gly₂ + H]⁺
132.9 [Gly₂ + H]⁺
189.9 [Gly₃ + H]⁺
246.6 [Gly₄ + H]⁺

Data sourced from studies on prebiotic peptide synthesis. rsc.org

High-Performance Liquid Chromatography (HPLC) for Reaction Product Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of products from reactions involving hexacyanocobaltate(III). researchgate.netresearchgate.net Its high resolution and sensitivity make it ideal for analyzing complex mixtures, such as those generated during the oligomerization of amino acids or the separation of various metal-cyanide complexes. researchgate.netcdnsciencepub.com

In the context of prebiotic chemistry, HPLC is used to separate and identify the different lengths of peptides formed from the condensation of amino acids like glycine and alanine on the surface of metal(II) hexacyanocobaltates(III). researchgate.netnih.gov For example, reversed-phase HPLC with a C18 column can effectively separate oligomers of glycine up to tetramers and alanine up to dimers. nih.gov The separated products are typically detected using a UV detector, and their identities are confirmed by comparing their retention times with known standards and through co-injection methods. nih.gov

Furthermore, HPLC has been employed to separate various metal-cyanide complexes, including hexacyanocobaltate(III). cdnsciencepub.comresearchgate.net Reversed-phase ion-interaction chromatography on a C18 column can separate complexes of Co(III), Fe(III), Fe(II), Cu(I), Ag(I), Ni(II), and Au(I) in under 15 minutes. cdnsciencepub.com The separation is influenced by factors such as the mobile phase composition, pH, and ionic strength. cdnsciencepub.com

Table 2: HPLC Conditions for Separation of Glycine and Alanine Oligomers

Parameter Condition
Column Spherisorp 5 µm ODS2 (4.6 mm × 250 mm)
Mobile Phase A 10 mM Sodium hexane (B92381) sulphonate in H₃PO₄ (pH ~2.5)
Mobile Phase B Acetonitrile (CH₃CN)
Detection UV at 200 nm
Flow Rate 1 mL min⁻¹

These conditions were used for the analysis of products from prebiotic oligomerization reactions. nih.gov

Gas Chromatography-Mass Spectroscopy (GC-MS) for Aromatic Amine Oxidation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying the products of aromatic amine oxidation mediated by hexacyanocobaltate(III) complexes. mdpi.comresearchgate.net This technique combines the separation capabilities of gas chromatography with the mass analysis of mass spectrometry to provide detailed structural information about volatile and semi-volatile compounds.

In studies investigating the interaction of aromatic amines such as aniline, 4-chloroaniline, 4-methylaniline, and 4-methoxyaniline with iron(II) hexacyanocobaltate(III), GC-MS analysis of the colored reaction products has been crucial. mdpi.com The analysis revealed the formation of dimeric species, specifically azobenzene (B91143) and its derivatives, as the primary oxidation products. mdpi.com The retention times of the parent amines and their corresponding dimeric products were clearly distinguished in the gas chromatograms, and the mass spectra confirmed their identities. mdpi.com

The GC-MS system typically utilizes a fused silica (B1680970) capillary column for separation, and the analysis conditions, including the temperature program, are optimized to achieve good resolution of the reaction products. mdpi.com

Table 3: GC-MS Retention Times for Aromatic Amines and Their Dimeric Oxidation Products

Aromatic Amine Retention Time (min) Dimeric Product Retention Time (min)
Aniline 5.75 Azobenzene 15.96
4-Methylaniline 7.83 4,4′-Dimethylazobenzene 18.70
4-Chloroaniline 10.25 4,4′-Dichloroazobenzene 20.06
4-Methoxyaniline 10.41 4,4′-Dimethoxyazobenzene 22.02

Data from the oxidation of aromatic amines on iron(II) hexacyanocobaltate(III). mdpi.com

Electronic Absorption and Luminescence Spectroscopy for Excited States

Electronic absorption and luminescence spectroscopy are fundamental techniques for probing the excited states of hexacyanocobaltate(III) complexes. oup.comrsc.org The electronic absorption spectrum of the [Co(CN)₆]³⁻ ion is characterized by weak d-d transition bands and more intense charge-transfer bands. oup.comacs.org The positions of these bands are sensitive to the solvent environment, shifting with the electrophilic ability (acceptor number) of the solvent. oup.com This suggests a direct interaction between the cyanide ligands and solvent molecules. oup.com

Luminescence studies, including fluorescence and phosphorescence, provide further information about the excited states. rsc.orgresearchgate.net At low temperatures, K₃[Co(CN)₆] exhibits a broad emission band with some vibrational structure, which is assigned to the ³T₁g → ¹A₁g transition. capes.gov.bracs.org The study of luminescence is crucial for understanding the photochemistry of hexacyanocobaltate(III), including its photoaquation reactions. rsc.org The quantum yield of these reactions can be influenced by the formation of supramolecular adducts, for example, with polyamines, which can be monitored through changes in fluorescence emission. rsc.org In some systems, energy transfer can occur from the hexacyanocobaltate(III) anion to a cation, as observed in [Cr(NH₃)₆][Co(CN)₆]. capes.gov.br

Transient absorption spectroscopy can be used to measure the lifetimes of the excited states, such as the metal-to-ligand charge transfer (MLCT) states.

Nuclear Magnetic Resonance (NMR) for Structural Details

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁵⁹Co and ¹³C NMR, provides detailed information about the structure and bonding in hexacyanocobaltate(III) complexes. oup.comacs.org The ⁵⁹Co nucleus is a sensitive probe of the chemical environment around the cobalt center. researchgate.net The ⁵⁹Co NMR chemical shift of [Co(CN)₆]³⁻ is influenced by the solvent, showing a linear correlation with the d-d transition energy, which indicates that the solvent effect is due to changes in the d-d transition energy upon solvation. oup.com

¹³C NMR spectroscopy of the cyanide ligands also reveals information about the interaction with the solvent. oup.com The chemical shifts of the coordinated cyano carbons shift downfield as the acceptor number of the solvent increases, confirming that the solvent interacts directly with the cyanide ligands. oup.com In solid-state NMR studies of Ag₃Co(CN)₆, the ¹J(⁵⁹Co,¹³C) coupling constant has been determined, providing further insight into the Co-C bond. cdnsciencepub.com

NMR has also been used to study the interaction of hexacyanocobaltate(III) with other molecules, such as polyamines, and to investigate hydrogen bonding involving the cyanide ligands. rsc.orgacs.org

Table 4: Solvent Effects on NMR Chemical Shifts of K₃[Co(CN)₆]

Solvent Acceptor Number ⁵⁹Co Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N,N-Dimethylformamide 16.0 0 133.5
Acetonitrile 18.9 -40 134.1
Dimethyl sulfoxide 19.3 -44 134.2
Nitromethane 20.5 -64 134.4
Formamide (B127407) 39.8 -205 136.0
Water 54.8 -336 137.6

Chemical shifts are relative to the values in N,N-Dimethylformamide. Data illustrates the correlation between solvent acceptor number and NMR chemical shifts. oup.com

Thermal and Morphological Characterization Methods

The thermal stability and morphological features of hexacyanocobaltate(III) compounds are critical for understanding their behavior and potential applications. Thermal analysis techniques, such as thermogravimetry (TG) and differential thermal analysis (DTA), are used to study the decomposition pathways and thermal stability of these complexes. rsc.orgnih.govresearchgate.net For instance, studies on lanthanoid hexacyanocobaltate(III) hydrates (Ln[Co(CN)₆]·nH₂O) have used thermal analysis to determine the number of water molecules and to observe the multi-stage dehydration process. nih.govresearchgate.netacs.org The thermal decomposition of these compounds can ultimately lead to the formation of perovskite-type oxides at high temperatures. researchgate.net

Morphological characterization is often performed using techniques like Field Emission Scanning Electron Microscopy (FE-SEM). mdpi.comresearchgate.net FE-SEM studies have been used to visualize the surface of metal(II) hexacyanocobaltate(III) particles and to observe the adherence of adsorbed molecules, such as aromatic amines. mdpi.comresearchgate.net The morphology of these complexes can vary, with some, like iron(II) hexacyanocobaltate(III), exhibiting a spherical morphology. nih.gov The surface morphology is an important factor in the catalytic activity of these materials. unesp.br

Table 5: Thermal Decomposition Stages of Lanthanum Hexacyanocobaltate(III) Pentahydrate

Temperature Range (°C) Mass Loss Process
30 - 230 Stepwise Dehydration (loss of 5 H₂O)
~290 - Color change (white to blue)
~350 Abrupt mass loss Decomposition of the complex
1000 - Formation of LaCoO₃

Data from thermal analysis of La[Co(CN)₆]·5H₂O. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to assess the thermal stability and decomposition behavior of hexacyanocobaltate(III) compounds. eag.com TGA measures changes in the mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, revealing exothermic and endothermic events. eag.comuni-siegen.de

For many metal(II) hexacyanocobaltates(III) (MHCCo), which are often hydrated, the initial weight loss observed in TGA below 100°C is attributed to the removal of crystal water. researchgate.net Following this dehydration, the anhydrous structure typically remains stable up to around 250°C. researchgate.net Beyond this temperature, the decomposition of the complex begins. chemister.ru For instance, potassium hexacyanocobaltate(III) shows slow decomposition, which can lead to the release of toxic and irritating gases like hydrogen cyanide and nitrogen oxides upon further heating. honeywell.comfishersci.becanbipharm.comchemicalbook.com

The combination of TGA and DTA allows for a comprehensive understanding of the thermal events. The dehydration process is an endothermic event, appearing as a peak in the DTA curve, which corresponds to the mass loss seen in the TGA curve. uni-siegen.de At higher temperatures, decomposition events are also observed. Studies on various metal hexacyanocobaltate(III) complexes show that the specific decomposition temperatures and the nature of the decomposition products are influenced by the metal ion present in the framework. researchgate.net

The table below summarizes the key thermal events for a typical hydrated metal hexacyanocobaltate(III) complex.

Temperature Range (°C)EventTGA ObservationDTA Observation
< 100DehydrationMass loss corresponding to water moleculesEndothermic peak
100 - 250Stable Anhydrous PhaseNo significant mass lossStable baseline
> 250DecompositionSignificant mass lossExothermic/Endothermic peaks

This table provides a generalized representation of the thermal behavior of hydrated metal hexacyanocobaltate(III) complexes based on available data.

Field Emission Scanning Electron Microscopy (FE-SEM) for Surface Morphology

Field Emission Scanning Electron Microscopy (FE-SEM) is an indispensable tool for visualizing the surface topography and morphology of hexacyanocobaltate(III) materials at the nanoscale. nih.govhitachi-hightech.com This high-resolution imaging technique provides detailed information about particle shape, size distribution, and aggregation. researchgate.net

Studies on various metal(II) hexacyanocobaltates(III) (MHCCo) have revealed diverse morphologies depending on the specific metal ion incorporated into the structure. For example, FE-SEM images have shown that zinc, nickel, and iron hexacyanocobaltates often form uniform, nearly spherical particles with a narrow size distribution. researchgate.netmdpi.com In contrast, manganese hexacyanocobaltate can appear as nearly square-shaped particles with a wider size distribution. researchgate.netmdpi.com

The morphology of these complexes can also be influenced by synthetic conditions and subsequent treatments. For instance, the adsorption of other molecules, such as aromatic amines, onto the surface of a hexacyanocobaltate complex can lead to changes in its surface morphology, often resulting in the aggregation of particles. researchgate.netmdpi.com FE-SEM, frequently coupled with Energy Dispersive X-ray (EDX) analysis, also confirms the elemental composition of the synthesized materials, identifying the characteristic elements present in the hexacyanocobaltate complexes. mdpi.comwalshmedicalmedia.com

The table below details the observed morphologies for different metal hexacyanocobaltate(III) complexes.

CompoundObserved Morphology
Zinc Hexacyanocobaltate(III)Uniform, nearly spherical particles. researchgate.netmdpi.com
Nickel Hexacyanocobaltate(III)Uniform, nearly spherical particles. researchgate.netmdpi.com
Iron Hexacyanocobaltate(III)Uniform, nearly spherical particles. researchgate.netmdpi.com
Manganese Hexacyanocobaltate(III)Nearly square-shaped particles. researchgate.netmdpi.com

This table is based on reported FE-SEM observations of various metal hexacyanocobaltate(III) complexes.

X-ray Diffraction (XRD) for Bulk Crystalline Phases

X-ray diffraction (XRD) is a fundamental technique for determining the bulk crystalline structure of hexacyanocobaltate(III) compounds. researchgate.net By analyzing the diffraction pattern of X-rays passing through a crystalline sample, information about the crystal system, space group, and lattice parameters can be obtained. researchgate.netiucr.org

Potassium hexacyanocobaltate(III), K₃[Co(CN)₆], is known to exist in several crystalline forms, including monoclinic and orthorhombic polymorphs. researchgate.netiucr.org For example, a four-layer orthorhombic polytype crystallizes in the Pbcn space group with specific lattice parameters. researchgate.net The monoclinic form has also been extensively studied and its structure redetermined with high precision. iucr.org

For bimetallic hexacyanocobaltates(III), often referred to as Prussian blue analogues, XRD confirms their cubic crystal structure, typically belonging to the Fm-3m space group. researchgate.net The diffraction peaks in the XRD patterns of these materials are characteristic of their specific composition. For instance, the JCPDS (Joint Committee on Powder Diffraction Standards) database contains reference patterns for various metal(II) hexacyanocobaltates(III), such as those of zinc, manganese, nickel, and iron, allowing for phase identification and purity assessment. mdpi.comrsc.org The positions and intensities of the diffraction peaks are used to confirm the formation of the desired crystalline phase. mdpi.comrsc.org

The table below presents crystallographic data for some hexacyanocobaltate(III) compounds.

CompoundCrystal SystemSpace GroupJCPDS File Number
Potassium Hexacyanocobaltate(III) (orthorhombic polytype)OrthorhombicPbcnNot specified
Zinc Hexacyanocobaltate(III)CubicFm-3m32-1468 mdpi.comrsc.org
Manganese Hexacyanocobaltate(III)CubicFm-3m22-1167 mdpi.comrsc.org
Nickel Hexacyanocobaltate(III)CubicFm-3m22-1184 mdpi.comrsc.org
Iron Hexacyanocobaltate(III)CubicFm-3m89-3736 mdpi.comrsc.org
Praseodymium Hexacyanocobaltate(III) pentahydrateHexagonalP6₃/mNot specified
Neodymium Hexacyanocobaltate(III) pentahydrateOrthorhombicC222₁Not specified

This table compiles crystallographic information from various X-ray diffraction studies on hexacyanocobaltate(III) compounds.

Electronic Structure and Advanced Bonding Theories of Hexacyanocobaltate Iii

Ligand Field Theory (LFT) Applications to Octahedral Cobalt(III) Complexes

Ligand Field Theory is an extension of Crystal Field Theory and Molecular Orbital Theory, providing a more comprehensive description of bonding in coordination compounds. uwimona.edu.jm It considers the interactions between the metal d-orbitals and the ligand orbitals, accounting for both ionic and covalent contributions to the metal-ligand bond. uwimona.edu.jm For an octahedral complex like hexacyanocobaltate(III), the six cyanide ligands create a ligand field that splits the five degenerate d-orbitals of the cobalt ion into two sets of different energy levels: the lower-energy t₂g (dxy, dxz, dyz) orbitals and the higher-energy eg (dx²-y², dz²) orbitals. libretexts.orgallrounder.ai The magnitude of this energy separation is denoted as Δo (the octahedral splitting parameter).

Analysis of Cyanide as a Strong Field Ligand

The cyanide ion (CN⁻) is positioned high in the spectrochemical series, indicating it is a strong-field ligand. uwimona.edu.jmpearson.com Strong-field ligands cause a large splitting of the d-orbitals, resulting in a significant energy gap (Δo) between the t₂g and eg sets. pearson.comcore.ac.uk The strong-field nature of cyanide is attributed to its ability to act as a good sigma (σ) donor and, more importantly, a good pi (π) acceptor. core.ac.ukaskfilo.com

The σ-donation occurs from the filled lone pair orbital on the carbon atom of the cyanide ligand to the empty eg orbitals of the Co(III) ion. core.ac.uk The π-acceptance, or π-backbonding, involves the donation of electron density from the filled t₂g orbitals of the Co(III) ion to the empty π* antibonding orbitals of the cyanide ligands. core.ac.ukwikipedia.org This π-backbonding interaction further increases the energy separation (Δo) between the t₂g and eg orbitals, solidifying cyanide's position as a strong-field ligand. core.ac.uk While cyanide is generally considered a strong-field ligand, some studies have shown instances where it may not enforce a low-spin configuration, suggesting that factors like inter-ligand repulsion can also play a role. nih.govacs.org

Explanation of Low-Spin Electronic Configuration of Cobalt(III)

Cobalt(III) is a d⁶ ion. In an octahedral field, the six d-electrons can be arranged in two possible ways, leading to either a high-spin or a low-spin configuration. The choice between these configurations depends on the relative magnitudes of the ligand field splitting energy (Δo) and the mean pairing energy (P), which is the energy required to pair two electrons in the same orbital.

For hexacyanocobaltate(III), the cyanide ligands, being strong-field ligands, induce a large Δo. This large energy gap makes it more energetically favorable for the electrons to pair up in the lower-energy t₂g orbitals rather than occupying the higher-energy eg orbitals. core.ac.uk Consequently, all six d-electrons occupy the t₂g orbitals, resulting in a low-spin electronic configuration of t₂g⁶ eg⁰. nih.gov This configuration renders the complex diamagnetic, as there are no unpaired electrons.

Table 1: Comparison of High-Spin and Low-Spin Configurations for a d⁶ Ion

ConfigurationElectron ArrangementNumber of Unpaired ElectronsMagnetic PropertiesFavored by
High-Spint₂g⁴ eg²4ParamagneticWeak-field ligands (Δo < P)
Low-Spint₂g⁶ eg⁰0DiamagneticStrong-field ligands (Δo > P)

Quantification of Ligand Field Stabilization Energy (LFSE)

The Ligand Field Stabilization Energy (LFSE) quantifies the net energy decrease of the d-electrons due to the splitting of the d-orbitals in a ligand field, compared to a hypothetical spherical field. allrounder.aifiveable.melibretexts.org It is a measure of the increased stability of the complex. fiveable.me

The LFSE is calculated based on the electron distribution in the t₂g and eg orbitals. The t₂g orbitals are stabilized by -0.4Δo, and the eg orbitals are destabilized by +0.6Δo relative to the barycenter (the energy level of the d-orbitals in a spherical field). libretexts.org

The general formula for LFSE in an octahedral complex is: LFSE = [(-0.4 × n(t₂g)) + (0.6 × n(eg))]Δo where n(t₂g) and n(eg) are the number of electrons in the t₂g and eg orbitals, respectively.

For the low-spin d⁶ configuration of [Co(CN)₆]³⁻ (t₂g⁶ eg⁰), the LFSE is calculated as: LFSE = [(-0.4 × 6) + (0.6 × 0)]Δo = -2.4Δo

If pairing energy (P) is considered, the total stabilization for a low-spin d⁶ complex is -2.4Δo + 2P, accounting for the two pairs of electrons formed in the t₂g orbitals beyond the one pair that would exist in a high-spin configuration. The large negative value of the LFSE contributes significantly to the high thermodynamic stability of the hexacyanocobaltate(III) complex.

Table 2: LFSE Calculation for d⁶ Configurations

Configurationn(t₂g)n(eg)LFSE CalculationLFSE Value
High-Spin42[(-0.4 × 4) + (0.6 × 2)]Δo-0.4Δo
Low-Spin60[(-0.4 × 6) + (0.6 × 0)]Δo-2.4Δo

Investigation of Electronic Transitions and Charge Transfer Phenomena

The electronic absorption spectrum of hexacyanocobaltate(III) is characterized by different types of electronic transitions, which are responsible for its color and photochemical properties. These transitions involve the promotion of electrons from lower energy orbitals to higher energy orbitals upon absorption of light.

Metal-Centered d-d Transitions

Metal-centered transitions, also known as d-d transitions, involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal ion. fiveable.me In the case of the low-spin d⁶ [Co(CN)₆]³⁻ complex, with a t₂g⁶ eg⁰ ground state, a d-d transition would involve the promotion of an electron from a filled t₂g orbital to an empty eg orbital.

These transitions are formally Laporte-forbidden (as they occur between orbitals of the same parity, g → g) and spin-forbidden if there is a change in spin multiplicity. fiveable.me For [Co(CN)₆]³⁻, the ground state is a singlet state (¹A₁g). The lowest energy d-d transitions are to singlet excited states, such as ¹T₁g and ¹T₂g, which are spin-allowed. These transitions are responsible for the weak absorption bands observed in the visible region of the spectrum, giving the complex its characteristic pale yellow color. acs.org There are also spin-forbidden transitions to triplet states (e.g., ³T₁g), which are much weaker in intensity. acs.orgacs.org

Ligand-to-Metal Charge Transfer (LMCT) Transitions

Ligand-to-metal charge transfer (LMCT) transitions are another important feature in the electronic spectrum of hexacyanocobaltate(III). fiveable.me These transitions involve the transfer of an electron from a ligand-based molecular orbital to a metal-based molecular orbital. numberanalytics.comlibretexts.org In [Co(CN)₆]³⁻, this corresponds to the promotion of an electron from the filled π orbitals of the cyanide ligands to the empty eg orbitals of the Co(III) center. libretexts.org

LMCT transitions are typically much more intense than d-d transitions because they are Laporte-allowed (g → u or u → g). libretexts.org They usually occur at higher energies (in the ultraviolet region) compared to d-d transitions. acs.org These intense absorptions can sometimes obscure the weaker d-d bands. The energy of LMCT transitions is influenced by the oxidizing power of the metal and the reducing power of the ligand. In this case, Co(III) is a relatively good oxidizing agent, and CN⁻ can be oxidized, facilitating this type of transition.

Jahn-Teller Distortion Analysis in Related Cobalt(III) Species

For cobalt(III) complexes, which have a d? electron configuration, the possibility of a Jahn-Teller distortion depends on the spin state. In a low-spin octahedral environment, the six d-electrons fully occupy the t?? orbitals (t???e?_?), resulting in a non-degenerate ground state. libretexts.org Consequently, low-spin d? complexes like hexacyanocobaltate(III) are not expected to exhibit a Jahn-Teller distortion in their ground state. libretexts.org

However, the situation changes in the excited state. Photoexcitation can promote an electron to a higher energy level, potentially creating a degenerate electronic state. For instance, in some cobalt(III) complexes, photoexcitation can lead to a mixed metal-to-ligand charge transfer (MLCT) and metal-centered (MC) excited state. illinois.educhemrxiv.org This excited state can be subject to Jahn-Teller distortion, leading to rapid deactivation pathways. illinois.edu Studies on fac-Co(ppy)? (where ppy = 2-[2-(pyridyl)phenyl]) have shown that a mixed ?MC/MLCT excited state undergoes a Jahn-Teller distortion, resulting in the rupture of a Co-N bond and the formation of a five-coordinate complex. illinois.edu This distortion provides a mechanism for the complex's short excited-state lifetime. illinois.edu

The strength of the ligand field plays a crucial role. Strong-field ligands favor a low-spin configuration, thus preventing ground-state Jahn-Teller effects in d? cobalt(III) complexes. libretexts.org However, even with strong-field ligands, excited-state dynamics can be influenced by Jahn-Teller distortions, highlighting the importance of symmetrical ligand fields and rigid molecular scaffolds in designing stable cobalt(III) chromophores. illinois.edu

Molecular Orbital Theory (MOT) and Bonding Interactions

The electronic structure and bonding in hexacyanocobaltate(III), [Co(CN)?]??, can be comprehensively described using Molecular Orbital Theory (MOT). This theory considers the overlap of metal and ligand orbitals to form bonding, antibonding, and non-bonding molecular orbitals (MOs). core.ac.uk In an octahedral complex like [Co(CN)?]??, the cobalt(III) ion's 3d, 4s, and 4p orbitals interact with the sigma (?) and pi (?) orbitals of the six cyanide ligands.

The cyanide ion (CN?) is a strong-field ligand that acts as both a ?-donor and a ?-acceptor. libretexts.orgresearchgate.net The ?-donation involves the transfer of electron density from the filled ? orbitals of the cyanide ligands to the empty e_g orbitals of the cobalt(III) ion. core.ac.uk The ?-acceptor character arises from the ability of the empty ?* antibonding orbitals of the cyanide ligands to accept electron density from the filled t?? orbitals of the cobalt(III) ion. libretexts.org

Sigma (?) and Pi (?) Bonding Contributions

Sigma (?) Bonding: The primary bonding interaction in [Co(CN)?]?? is the formation of ? bonds. The filled ? orbitals of the six cyanide ligands overlap with the cobalt(III) ion's empty e_g (d_x?-y? and d_z?), a?? (s), and t?? (p_x, p_y, and p_z) orbitals. This results in the formation of six bonding MOs, which are primarily ligand in character, and six corresponding antibonding MOs, which are primarily metal in character. The donation of electron density from the ligand ? orbitals to the metal e_g orbitals is a key factor in the large ligand field splitting observed in this complex. core.ac.ukbritannica.com

Pi (?) Bonding: The ? interactions in [Co(CN)?]?? are crucial for understanding its electronic properties. The filled t?? orbitals (d_xy, d_xz, d_yz) of the cobalt(III) ion have the correct symmetry to overlap with the empty ?* antibonding orbitals of the cyanide ligands. core.ac.uk This interaction, known as ?-backbonding, results in the formation of bonding and antibonding ? MOs. This back-donation of electron density from the metal to the ligands strengthens the metal-ligand bond and stabilizes the complex. wikipedia.org

The combination of strong ?-donation from the cyanide ligands and significant ?-backbonding to the cyanide ligands results in a large energy gap (??) between the t?? and e_g* orbitals, leading to the low-spin d? electronic configuration (t???e?_?) of hexacyanocobaltate(III). core.ac.uk

Significance of Metal-to-Ligand Pi Back-Donation

Metal-to-ligand ? back-donation is a critical aspect of the bonding in hexacyanocobaltate(III) and significantly influences its properties. This interaction involves the delocalization of electron density from the metal's t?? orbitals into the vacant ?* orbitals of the cyanide ligands. libretexts.orgwikipedia.org

Key aspects of ? back-donation in [Co(CN)?]?? include:

Stabilization of the Complex: By delocalizing electron density from the metal center onto the ligands, ? back-donation reduces the effective negative charge on the cobalt ion, thereby increasing the stability of the complex. wikipedia.org

Influence on Ligand Field Strength: Pi-acceptor ligands like cyanide are strong-field ligands largely due to this back-donation mechanism. The interaction lowers the energy of the metal's t?? orbitals, thereby increasing the ligand field splitting energy (??). libretexts.orglibretexts.org

Spectroscopic and Redox Properties: The extent of ? back-donation affects the energies of the molecular orbitals, which in turn influences the electronic absorption spectra and the redox potentials of the complex. The strength of this interaction can be probed experimentally by techniques such as X-ray absorption spectroscopy. core.ac.uk

The synergistic effect of ?-donation from the ligand to the metal and ?-back-donation from the metal to the ligand is a hallmark of the bonding in cyanometalate complexes and is fundamental to their unique chemical and physical properties. libretexts.org

Excited State Electronic Structure Characterization

The excited state electronic structure of hexacyanocobaltate(III) has been a subject of extensive study, as it governs the photochemical and photophysical properties of the complex. nih.govacs.org Upon absorption of light, the complex is promoted from its ¹A?? ground state to various excited states.

The electronic absorption spectrum of [Co(CN)?]?? in the UV-vis region is characterized by two weak, spin-allowed, metal-centered (d-d) transitions, ¹A?? ? ¹T?? and ¹A?? ? ¹T??, and a more intense charge-transfer band. researchgate.net There is also evidence for a very weak spin-forbidden transition, ¹A?? ? ³T??, at lower energy. capes.gov.br

Recent studies employing time-resolved soft X-ray absorption spectroscopy have provided detailed insights into the nature of the excited states. nih.gov Following photoexcitation, the complex can populate a lowest-energy triplet excited state, ³T??. nih.gov Computational studies have shown that the transient spectra can be attributed to electronic transitions from the cobalt 2p orbitals to the partially filled t?? and e_g orbitals in this triplet state. nih.gov

The electronic structure of the excited states is understood through the interplay of ligand-field split metal d-orbitals with the ? and ? orbitals of the cyanide ligands. nih.gov The highest occupied molecular orbital (HOMO) is primarily composed of the cobalt t?? orbitals with some contribution from the cyanide ? orbitals. nih.gov The lowest unoccupied molecular orbital (LUMO) has significant character from the e_g set of the cobalt 3d shell, mixed with cyanide ? orbitals. nih.gov

Experimental techniques such as transient absorption spectroscopy are used to measure the lifetimes of these excited states. The deactivation of the excited states can occur through various radiative and non-radiative pathways, which are influenced by factors such as the solvent environment and the presence of counterions.

Transition Energy (cm?¹) (approx.) Molar Absorptivity (?) (approx.) Assignment
¹A?? ? ³T??26000~0.3-0.4Spin-forbidden, metal-centered
¹A?? ? ¹T??------Spin-allowed, metal-centered
¹A?? ? ¹T??------Spin-allowed, metal-centered
Charge TransferHigher EnergyMore IntenseMetal-to-Ligand Charge Transfer (MLCT)

Reactivity and Mechanistic Studies of Hexacyanocobaltate Iii Complexes

Thermal Reactivity and Decomposition Mechanisms

The thermal behavior of hexacyanocobaltate(III) complexes, particularly hydrated salts like Lanthanum Hexacyanocobaltate(III) Pentahydrate (La[Co(CN)₆]·5H₂O), reveals a sequence of structural transformations upon heating. researchgate.netresearchgate.net These changes involve not only the loss of water molecules but also significant alterations in the coordination environment of the cobalt ion. researchgate.netresearchgate.net

The thermal dehydration of La[Co(CN)₆]·5H₂O occurs in a stepwise manner between 30°C and 230°C. researchgate.netresearchgate.net This process has been observed to proceed reversibly through at least three distinct stages, each corresponding to the loss of a specific number of water molecules. researchgate.netresearchgate.net The enthalpy changes (ΔH) associated with these dehydration steps have been quantified, providing insight into the energy required to remove the water molecules from the crystal lattice. researchgate.netresearchgate.net

A study on La[Co(CN)₆]·5H₂O identified the following three dehydration steps:

Step 1: Loss of one H₂O molecule with an enthalpy change of 51.3 kJ mol⁻¹. researchgate.netresearchgate.net

Step 2: Loss of three H₂O molecules with an enthalpy change of 211.0 kJ mol⁻¹. researchgate.netresearchgate.net

Step 3: Loss of the final H₂O molecule with an enthalpy change of 38.7 kJ mol⁻¹. researchgate.netresearchgate.net

An abrupt mass loss is subsequently observed around 350°C. researchgate.netresearchgate.net

Table 1: Stepwise Dehydration Data for La[Co(CN)₆]·5H₂O

Dehydration Step Water Molecules Lost Enthalpy Change (ΔH) (kJ mol⁻¹)
1 1 51.3
2 3 211.0

This table summarizes the energy required for the sequential removal of water molecules from the crystalline structure of Lanthanum Hexacyanocobaltate(III) Pentahydrate. researchgate.netresearchgate.net

Following dehydration, further heating induces significant changes in the coordination sphere of the cobalt ion. researchgate.netresearchgate.net In the case of La[Co(CN)₆]·5H₂O, the anhydrous compound undergoes a color change from white to pale blue at approximately 230°C, and then to a deeper blue around 290°C. researchgate.netresearchgate.net This thermochromism is attributed to a change in the coordination geometry. researchgate.netresearchgate.net

Initially, in the hydrated complex, the Co³⁺ ion is in a stable octahedral (Oh) crystal field, coordinated by six cyanide ligands. researchgate.net After dehydration, a portion of the Co³⁺ ions are reduced to Co²⁺. researchgate.net The color change to blue corresponds to a structural transformation from an octahedral [Co(CN)₆]³⁻ arrangement to a tetrahedral [Co(CN)₄]²⁻ geometry. researchgate.netresearchgate.net This change is also accompanied by the inversion of some cyanide ligands, where the bonding shifts from Co-C≡N-La to Co-N≡C-La. researchgate.net

Stepwise Dehydration Processes and Associated Enthalpy Changes

Photochemical Reactivity and Energy Transfer Pathways

The hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻, exhibits distinct photochemical reactivity, primarily involving the substitution of a cyanide ligand with a water molecule, a process known as photoaquation. capes.gov.brnih.govrsc.org This reactivity is initiated by the absorption of light, leading to the formation of electronically excited states that drive the chemical transformation. nih.govacs.org

The photoaquation of [Co(CN)₆]³⁻ proceeds via the following reaction: [Co(CN)₆]³⁻ + H₂O --(hv)--> [Co(CN)₅(H₂O)]²⁻ + CN⁻ msuniv.ac.in

This reaction occurs with a quantum yield (Φ) of approximately 0.31 upon irradiation with ultraviolet light (at wavelengths of 254, 313, and 365 nm). capes.gov.brnih.govacs.org The quantum yield is notably independent of the irradiation wavelength, complex concentration, and the pH of the solution within the range of 2 to 7.5. capes.gov.br

The mechanism involves several key steps:

Excitation: Irradiation in the ligand field (d-d transition) band populates a short-lived singlet excited state. nih.govrsc.orgsohag-univ.edu.eg

Intersystem Crossing: The initial singlet state undergoes efficient intersystem crossing to a longer-lived, lower-energy triplet state (³T₁g). nih.govacs.org This triplet state is considered the primary photoactive intermediate. nih.govacs.orgoup.com

Dissociation/Intermediate Formation: From the triplet state, a five-coordinate intermediate, [Co(CN)₅]²⁻, is formed. acs.orgresearchgate.net

Solvent Scavenging: This intermediate is then rapidly scavenged by the solvent (water) to form the final product, [Co(CN)₅(H₂O)]²⁻. acs.orgresearchgate.net

Recent studies using time-resolved X-ray absorption spectroscopy have provided direct evidence for a long-lived triplet state intermediate, supporting this proposed mechanism. nih.govacs.org The photoaquation efficiency of [Co(CN)₆]³⁻ is lower than that of the isoelectronic [Fe(CN)₆]⁴⁻, a difference attributed to the fact that the excited triplet state in the cobalt complex is weakly bound, whereas it is dissociative in the iron complex. nih.gov

Table 2: Photochemical Quantum Yields for Hexacyanometalates

Complex Reaction Type Quantum Yield (Φ)
[Co(CN)₆]³⁻ Photoaquation 0.31

This table compares the efficiency of photoaquation for [Co(CN)₆]³⁻ and its isoelectronic iron analogue, highlighting the lower yield for the cobalt complex. nih.govacs.org

Research has demonstrated that it is possible to influence and direct the photosubstitution reactions of hexacyanocobaltate(III). rsc.org By encapsulating the [Co(CN)₆]³⁻ anion within host molecules, such as polyammonium macrocyclic receptors, the photoaquation process can be sterically hindered. rsc.orgresearchgate.netacs.org This supramolecular approach shows that the formation of a "supercomplex" can partially block the release of the cyanide ligand, thereby reducing the quantum yield of the photoaquation reaction. rsc.orgresearchgate.net This finding suggests that by choosing appropriately designed receptor molecules, the reactivity of transition metal complexes can be controlled and oriented. rsc.org The stoichiometry and nature of the ligands and counter-anions are key factors in tuning the final structure and reactivity of these polynuclear compounds.

Supramolecular interactions, such as the formation of host-guest complexes, significantly impact the photochemical behavior of [Co(CN)₆]³⁻. acs.orgacs.orgrsc.org The association of the anion with various host molecules, including polyammonium macrocycles and cyclodextrins, can alter its photochemical properties. rsc.orgacs.orgresearchgate.net

For instance, when [Co(CN)₆]³⁻ forms adducts with polyammonium macrocyclic receptors, the quantum yield for photoaquation is reduced. researchgate.netrsc.org In a study involving a dibenzylated pentaamine ligand, the reduction in the quantum yield suggested that three of the six cyanide groups were involved in forming a hydrogen-bond network with the receptor, effectively shielding them from substitution. rsc.org

Similarly, the encapsulation of photoactive molecules within cyclodextrin (B1172386) cavities is a known strategy to alter photochemical reaction pathways. researchgate.netbeilstein-journals.orgmdpi.com The hydrophobic interior and hydrophilic exterior of cyclodextrins create a unique microenvironment that can affect the stability and reactivity of the guest molecule. researchgate.netmdpi.com While specific studies on the effect of simple cyclodextrins on [Co(CN)₆]³⁻ photoaquation are part of a broader field, the principle is well-established: host-guest complexation can either stabilize or destabilize a guest molecule towards photodegradation, depending on the specific host-guest pairing. researchgate.netnih.gov These interactions offer a pathway to protect coordination compounds from ligand photodissociation and to control photochemical outcomes. researchgate.net

Photosensitized Reactions of Cobalt(III) Complexes

The photoaquation of the hexacyanocobaltate(III) ion, [Co(CN)₆]³⁻, can be induced through photosensitization. acs.orgacs.org When aqueous solutions of [Co(CN)₆]³⁻ are irradiated with light absorbed by a sensitizer (B1316253), a substitution reaction occurs, leading to the formation of [Co(CN)₅(H₂O)]²⁻ and a cyanide ion. acs.org The quantum yield for this direct photoaquation is 0.31 and is not dependent on the wavelength of irradiation within the ligand-field region. acs.org

Biacetyl has been successfully used as a sensitizer for the photoaquation of [Co(CN)₆]³⁻ in aqueous solutions. acs.org This process is accompanied by the quenching of biacetyl's phosphorescence. acs.org The product of the reaction, [Co(CN)₅(H₂O)]²⁻, can compete with the original [Co(CN)₆]³⁻ for the triplet energy of the sensitizer, which affects the kinetic behavior of the reaction. acs.org The efficiency of the lowest triplet state of [Co(CN)₆]³⁻ to undergo aquation has been estimated to be approximately 0.8. acs.org It is believed that the quantum yield of the direct photoaquation largely reflects the efficiency of the intersystem crossing from the lowest excited singlet state to the reactive triplet state. acs.org

The uranyl ion (UO₂²⁺) can also act as a sensitizer for the photoaquation of [Co(CN)₆]³⁻. oup.com When a degassed aqueous phosphoric acid solution containing both species is irradiated at 436 nm, the photoaquation of the complex is observed with an apparent quantum yield of 0.1. oup.com Under these conditions, direct photoaquation in the absence of the uranyl ion is negligible. oup.com The mechanism is thought to involve energy transfer from the lowest triplet state of the uranyl ion to the lowest ligand field triplet state of the hexacyanocobaltate(III) complex. oup.com

The Stern-Volmer constants, which are a measure of the quenching efficiency, have been determined for the quenching of biacetyl phosphorescence. For [Co(CN)₆]³⁻, the constant is 150 L·mol⁻¹, while for [Co(CN)₅(H₂O)]²⁻, it is significantly higher at 86,000 L·mol⁻¹. acs.org For the quenching of uranyl ion emission by [Co(CN)₆]³⁻, the Stern-Volmer constant is 38 M⁻¹. oup.com

Solid-State Reaction Kinetics and Annealing Phenomena

Studies on Cobalt Neutron Capture Recoil

The investigation of thermal annealing of cobalt neutron capture recoil has been carried out in both pure potassium hexacyanocobaltate(III) crystals and in mixed crystals with potassium hexacyanoferrate(III) or potassium hexacyanochromate(III). When a cobalt atom within the hexacyanocobaltate(III) complex captures a neutron, the resulting recoil energy can cause the atom to be displaced from its original lattice position, leading to fragmentation of the parent molecule. epj-conferences.org The primary retention, which is the fraction of recoil ⁶⁰Co atoms that remain in their original chemical form, is only about 6% and is not affected by subsequent annealing.

The post-irradiation thermal annealing process, where the crystal is heated, allows for the recombination of the recoil atom with ligand fragments. Isothermal annealing data show that retention of the parent form increases with heating time until a saturation value is reached, which is specific to the crystal type and annealing temperature. Interestingly, the annealing process occurs more rapidly in mixed crystals compared to pure crystals. However, analysis using the Vand-Primak method reveals that there is no significant difference in the activation energy distribution for the annealing process between pure and mixed crystals, with a peak around 0.88 eV.

Outer-Sphere Coordination Chemistry and Interaction Mechanisms

Spectrophotometric and Potentiometric Quantification of Outer-Sphere Stability Constants

The interaction of the hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻, with various cations in what is known as outer-sphere coordination can be quantified using techniques like spectrophotometry and potentiometry. tandfonline.comrsc.org These methods allow for the determination of outer-sphere stability constants (K_os), which indicate the strength of the interaction. tandfonline.com

For instance, the interaction between [Co(CN)₆]³⁻ and the protonated forms of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been studied. tandfonline.com Using a spectrophotometric titration method, the stability constant for the interaction with the diprotonated DABCOH₂²⁺ cation was determined to be log K_os = 2.53 ± 0.01. tandfonline.com This value is comparable to the log K_os of 2.77 ± 0.12 obtained through conventional potentiometric titration. tandfonline.com Although the changes in absorbance during the spectrophotometric titration are small, the method provides reproducible results, especially for interactions involving higher charged cations. tandfonline.com

Potentiometric and electrochemical techniques have also been employed to study the interaction of [Co(CN)₆]³⁻ with large polyazaalkanes. rsc.orgrsc.org These studies have shown that both cyclic and linear polyamines form stable 1:1 complexes with the hexacyanocobaltate(III) anion. rsc.orgrsc.org

Interactions with Polyammonium Macrocyclic Receptors

The hexacyanocobaltate(III) anion can form 1:1 adducts with the fully protonated forms of polyammonium macrocyclic receptors, such as science.govane-N₆ and core.ac.ukane-N₈. iupac.org These interactions are a key aspect of supramolecular chemistry, where the macrocycle encapsulates the complex anion through electrostatic interactions and hydrogen bonds. iupac.orgresearchgate.net

The formation of these supercomplexes can influence the photochemical reactivity of the hexacyanocobaltate(III) anion. iupac.orgacs.org For example, the quantum yield of ligand photodissociation is reduced upon formation of an adduct with these macrocyclic receptors. iupac.org The stability of these "super-complexes" is higher for cyclic ligands compared to their open-chain counterparts, demonstrating a macrocyclic effect in anion binding. rsc.org The affinity of [Co(CN)₆]³⁻ for these polyammonium receptors has been found to be similar to that of the equally charged hexacyanoferrate(III) anion. rsc.org

The interaction between [Co(CN)₆]³⁻ and polyamine receptors can also be monitored using fluorescence. researchgate.net For chemosensors containing a polyamine receptor linked to an anthracene (B1667546) signaling unit, the fluorescence emission intensity is dependent on the protonation state of the receptor. researchgate.net The interaction with the hexacyanocobaltate(III) anion can be detected through changes in this fluorescence. researchgate.net

Interactive Data Table: Outer-Sphere Stability Constants for Hexacyanocobaltate(III) Interactions

Interacting CationMethodLog K_os
DABCOH₂²⁺Spectrophotometry2.53 ± 0.01
DABCOH₂²⁺Potentiometry2.77 ± 0.12

Advanced Applications in Materials Science and Catalysis Research

Catalytic Applications of Hexacyanocobaltate(III) and its Analogues

Hexacyanocobaltate(III) and its derivatives are recognized for their catalytic prowess in a variety of chemical transformations. Their catalytic activity often stems from the nature of the metal ions within their structure and their ability to facilitate electron transfer processes.

In the realm of organic synthesis, Lewis acid catalysis is a powerful tool for activating substrates and accelerating reactions. wikipedia.org While classic Lewis acids are often based on metals like aluminum, boron, and titanium, hexacyanocobaltate-based materials have emerged as effective catalysts, particularly in their double metal cyanide form. wikipedia.orgrsc.org The catalytic activity of these compounds is primarily attributed to the Lewis acidic nature of the outer-sphere divalent metal ions (M²⁺), which serve as active sites. rsc.org These metal ions can coordinate with substrates, thereby activating them for subsequent reactions. rsc.org For instance, potassium hexacyanocobaltate(III) is noted for its Lewis acid properties, which allow it to catalyze certain organic reactions. ontosight.ai A specific application of this principle is seen in the use of Lewis acid double metal cyanide catalysts for the hydroamination of phenylacetylene.

Double metal cyanide (DMC) complexes, including metal(II) hexacyanocobaltates(III) (MHCCo), serve as heterogeneous catalysts that provide a surface for the polymerization of biomolecules like amino acids. nih.govresearchgate.net These insoluble complexes are thought to have settled on the shores of primordial seas, where they could have acted as catalysts, concentrating amino acid monomers and facilitating their oligomerization. rsc.orgnih.gov This catalytic role is a key area of investigation in understanding the chemical origins of life. nih.govresearchgate.net

The catalytic activity of MHCCo complexes in the oligomerization of amino acids has been systematically studied. Research has shown that these complexes can effectively condense amino acids like glycine (B1666218) and alanine (B10760859) into longer peptide chains. nih.govresearchgate.net The extent of this oligomerization is dependent on the specific outer-sphere metal ion present in the MHCCo structure. nih.govresearchgate.net For example, under specific experimental conditions (90 °C for four weeks), zinc hexacyanocobaltate(III) (ZnHCCo) has demonstrated the ability to catalyze the formation of glycine tetramers. nih.gov In contrast, other MHCCo complexes, such as those containing manganese(II), iron(II), and nickel(II), typically yield shorter oligomers, such as trimers and dimers of glycine and alanine, respectively. nih.govresearchgate.net The formation of these oligomers has been confirmed using techniques like High-Performance Liquid Chromatography (HPLC) and Electron Spray Ionization-Mass Spectroscopy (ESI-MS). nih.govresearchgate.net

Table 1: Catalytic Activity of MHCCo in Amino Acid Oligomerization

Catalyst (MHCCo) Amino Acid Maximum Oligomer Formed Reference
Zinc Hexacyanocobaltate(III) (ZnHCCo) Glycine Tetramer nih.gov
Zinc Hexacyanocobaltate(III) (ZnHCCo) Alanine Dimer nih.gov
Manganese(II) Hexacyanocobaltate(III) (MnHCCo) Glycine Trimer nih.gov
Iron(II) Hexacyanocobaltate(III) (FeHCCo) Glycine Trimer nih.gov
Nickel(II) Hexacyanocobaltate(III) (NiHCCo) Glycine Trimer nih.gov
Manganese(II) Hexacyanocobaltate(III) (MnHCCo) Alanine Dimer nih.gov
Iron(II) Hexacyanocobaltate(III) (FeHCCo) Alanine Dimer nih.gov

Note: The table is based on data from cited research and represents the maximum oligomer length observed under the specified experimental conditions.

The catalytic efficiency of MHCCo complexes is significantly influenced by the nature of the outer-sphere metal ion. nih.gov In the context of amino acid oligomerization, studies have revealed that zinc(II) ions in the outer sphere lead to higher catalytic activity compared to other divalent metal ions like manganese(II), iron(II), and nickel(II). nih.gov This enhanced activity of ZnHCCo is attributed to its high surface area. nih.gov The adsorption of amino acids onto the catalyst surface is a crucial step, which involves the formation of coordination bonds between the outer-sphere M²⁺ ions (acting as Lewis acids) and the functional groups of the amino acids. rsc.org

The effect of the outer-sphere metal ion is also evident in other catalytic reactions. For instance, in the oxidation of styrene (B11656), the choice of the outer cation plays a key role in determining the conversion efficiency.

The catalytic role of MHCCo in the oligomerization of amino acids has profound implications for theories on prebiotic chemical evolution and the origin of life. nih.govresearchgate.net It is hypothesized that in the primordial soup, the concentration of amino acids was likely very low. rsc.org Minerals and metal complexes, such as double metal cyanides, could have played a crucial role by concentrating these biomonomers on their surfaces and catalyzing their polymerization into peptides. rsc.orgnih.gov The demonstration that MHCCo complexes can facilitate the formation of peptides from simple amino acids under plausible prebiotic conditions lends strong support to this hypothesis. nih.govresearchgate.net This line of research helps to bridge the gap in our understanding of how the essential biopolymers of life, such as proteins, may have first formed on the early Earth. rsc.orgnih.gov

Hexacyanocobaltate(III)-based materials have also been investigated as catalysts for oxidation reactions. In a study on the oxidation of styrene using tert-butyl hydroperoxide as an oxidizing agent, the catalytic efficiency of a family of hexacyanocobaltates with different outer divalent cations (Mn, Co, Ni, and Cu) was examined. The results indicated that the nature of the outer cation significantly impacts the catalytic performance. The highest conversions of styrene were achieved with copper and nickel as the outer cations.

Investigation of Outer-Sphere Metal Ion Effects on Catalytic Efficiency

Adsorption-Coupled Oxidation of Aromatic Amines on MHCCo Complexes

The unique surface properties of metal(II) hexacyanocobaltate(III) (MHCCo) complexes make them effective platforms for catalytic activities. Research has demonstrated their ability to facilitate the adsorption and subsequent oxidation of aromatic amines. mdpi.comresearchgate.netproquest.com A series of nano-sized MHCCo complexes with the general formula M₃[Co(CN)₆]₂·xH₂O, where M can be zinc, iron, nickel, or manganese, have been synthesized and studied for their interaction with various aromatic amines. mdpi.comresearchgate.net

Surface interactions with aromatic amines like aniline, 4-chloroaniline, 4-methylaniline, and 4-methoxyaniline have been investigated. mdpi.comresearchgate.netproquest.com The binding of these amines to the surface of MHCCo particles at a neutral pH was found to be significant, with percentages ranging from 44% to 84%. mdpi.comresearchgate.netproquest.com This adsorption is influenced by the basicity of the amines; for instance, 4-methoxyaniline, being the most basic among those studied, shows a strong affinity for the MHCCo surface. mdpi.com Spectroscopic studies, including Fourier Transform Infrared (FT-IR) spectroscopy, have revealed that the interaction occurs through the NH₂ group of the amine and the metal ions of the hexacyanocobaltate complexes. mdpi.comresearchgate.net

A noteworthy finding is the catalytic oxidation of these adsorbed amines. On the surface of iron(II) hexacyanocobaltate, the amines undergo rapid reaction, leading to the formation of colored products. mdpi.comresearchgate.net Analysis of these products using Gas Chromatography-Mass Spectroscopy (GC-MS) confirmed the formation of dimers of the aromatic amines, demonstrating the role of the MHCCo complex in facilitating oxidative oligomerization. mdpi.comresearchgate.net

Table 1: Adsorption of Aromatic Amines on MHCCo Complexes

Aromatic Amine pKa Value Adsorption Trend
4-methoxyaniline 5.34 Highest
4-methylaniline 5.08 High
aniline 4.60 Moderate
4-chloroaniline 3.98 Lowest

Source: mdpi.com

Materials Science Research Focusing on Hexacyanocobaltate(III) Frameworks

The rigid and well-defined structure of the hexacyanocobaltate(III) anion makes it an ideal building block for creating extended, three-dimensional frameworks with tailored properties. These frameworks are at the forefront of materials science research.

Prussian Blue Analogues (PBAs) for Advanced Functional Materials

Hexacyanocobaltate(III) is a key component in the synthesis of Prussian Blue Analogues (PBAs), a class of metal-organic frameworks (MOFs) where transition metal ions are linked by cyanide ligands. acs.orgacs.org These materials are synthesized through a straightforward co-precipitation method, mixing a hexacyanocobaltate(III) salt solution with a solution containing another metal cation. acs.org The resulting PBA, with a general formula AₓP[Co(CN)₆]y·zH₂O (where P is a transition metal and A is an alkali cation), possesses a robust, porous crystal structure. rsc.org

The versatility of PBAs stems from the ability to tune their properties by varying the constituent metal ions. rsc.org This tunability allows for the design of materials for diverse applications, including gas storage and catalysis. acs.org For example, cerium(III) hexacyanocobaltate (CeHCCo) has been synthesized as a novel PBA for electrochemical applications. acs.orgacs.org The structure of these PBAs often contains vacancies and coordinated water molecules, which play a crucial role in their functionality. rsc.orgnih.gov

Exploration in Electrochemical Energy Storage Materials (Batteries and Supercapacitors)

The open framework of hexacyanocobaltate(III)-based PBAs provides ideal channels for the reversible intercalation and deintercalation of ions, making them highly promising electrode materials for rechargeable batteries and supercapacitors. acs.orgnih.gov These materials are being extensively investigated for lithium-ion batteries (LIBs), sodium-ion batteries, and aqueous hybrid supercapacitors. researchgate.netbohrium.com

For instance, an iron(III) hexacyanocobaltate(III) (FeHCCo) metal-organic framework has been evaluated as a cathode material for LIBs, delivering a reversible capacity of 136 mAh g⁻¹ at a rate of 0.63C. researchgate.net A significant advantage of these materials is their structural stability during cycling. researchgate.net In another study, cerium(III) hexacyanocobaltate (CeHCCo) exhibited a high capacity of 242 ± 3 mAh g⁻¹ at 0.1 A g⁻¹ as a cathode material. acs.org The performance of these materials is attributed to their open-framework crystal texture which facilitates easy transport and storage of charge-carrying ions. researchgate.net

Potassium nickel(II) hexacyanoferrate(III), a related PBA, has been used to create flexible electrodes for supercapacitors, demonstrating high capacitance and excellent cyclic stability. rsc.orgrsc.org These findings underscore the potential of hexacyanocobaltate(III) frameworks in developing next-generation energy storage devices. researchgate.netnih.gov

Table 2: Electrochemical Performance of Hexacyanocobaltate(III)-based Cathodes

Compound Application Specific Capacity Cycling Stability
Iron(III) Hexacyanocobaltate(III) Li-ion Battery 136 mAh g⁻¹ at 0.63C 99.6% Coulombic efficiency
Cerium(III) Hexacyanocobaltate(III) Li-ion Battery 242 ± 3 mAh g⁻¹ at 0.1 A g⁻¹ Stable cycling
Cobalt Hexacyanoferrate Supercapacitor >250 F/g 93.5% retention after 5000 cycles

Source: acs.orgresearchgate.netacs.org

Development of Magnetic Materials and Investigation of Molecular Magnetism

The cyanide ligand in hexacyanocobaltate(III) is an excellent mediator of magnetic exchange interactions between metal centers. researchgate.net This property is harnessed to create molecule-based magnets with tunable properties. researchgate.netnih.gov By combining hexacyanocobaltate(III) with other paramagnetic transition metal ions, it is possible to construct bimetallic assemblies with long-range magnetic ordering. researchgate.netnih.gov

The magnetic behavior of these materials, such as ferrimagnetism, can be controlled by the choice of the metal ions. nih.gov For example, research into a cyanido-bridged framework built of Terbium(III) and hexacyanocobaltate(III) has shown that it can exhibit single-molecule magnet (SMM) behavior. nii.ac.jp The magnetic properties of these materials can be sensitive to external stimuli, such as dehydration, which can switch the magnetic characteristics of the material. nii.ac.jp This responsiveness opens up possibilities for the development of magnetic sensors and data storage devices. nih.gov

Design and Synthesis of Supramolecular Architectures

Hexacyanocobaltate(III) serves as a versatile building block, or "node," for the construction of complex, multi-dimensional supramolecular architectures. researchgate.netresearchgate.net Through self-assembly processes, these anions can connect with various metal cations and organic ligands to form extended networks with diverse topologies, ranging from one-dimensional chains to three-dimensional frameworks. researchgate.netnih.gov

The design of these architectures is a major focus of supramolecular chemistry and crystal engineering. kpfu.ru The resulting structures are often held together by a combination of coordination bonds, hydrogen bonds, and π-π stacking interactions. researchgate.net For example, heterometallic complexes have been synthesized where hexacyanocobaltate(III) units are linked by other metal complexes, creating intricate coordination polymers. researchgate.net The ability to rationally design these structures opens pathways to new materials with specific functions derived from their organized assembly. unl.pt

Intercalation Compounds for Selective Adsorption and Separation

The porous nature of hexacyanocobaltate(III)-based frameworks allows them to act as intercalation compounds, capable of hosting guest molecules and ions within their structure. wur.nl This property is particularly useful for selective adsorption and separation processes. mrs-j.org The size of the channels and cavities within the framework can be tailored to selectively admit or exclude certain species.

For example, PBAs have been investigated for the selective removal of specific ions, such as cesium, from aqueous solutions. nih.govrsc.org The mechanism relies on the ability of certain ions to fit within the interstitial lattice sites of the framework while others are excluded. wur.nl This size-based selectivity is a key advantage over many other adsorbent materials. wur.nl By modifying the framework, for instance by incorporating organic molecules, the adsorption properties can be further enhanced. rsc.org This makes hexacyanocobaltate(III)-based materials promising candidates for applications in environmental remediation and resource recovery. mdpi.com

Research into Hydrogen Storage Technologies

Environmental Remediation Research (Mechanistic and Catalytic Roles)

Hexacyanocobaltate(III) and related Prussian blue analogues are gaining attention as versatile and sustainable materials for environmental remediation. researchgate.netrsc.org Their tunable physicochemical properties, high surface area, and powerful catalytic activity make them suitable for purifying and decontaminating water and soil. rsc.orgresearchgate.net Research applications include the removal of toxic ions, degradation of hazardous organic pollutants, and the adsorption of various contaminants. rsc.orgmdpi.com

Hexacyanocobaltate(III) nanoparticles have been successfully employed as heterogeneous catalysts for the degradation of persistent and toxic environmental pollutants. researchgate.netrsc.org The mechanism of degradation often involves advanced oxidation processes, where highly reactive species like hydroxyl radicals (•OH) are generated to break down complex organic molecules into simpler, less harmful compounds. researchgate.net

One study focused on the sunlight-responsive degradation of nonylphenol (NP) and 2,4-dinitrophenol (B41442) (2,4-DNP) using manganese hexacyanocobaltate (MnHCC) and cadmium hexacyanocobaltate (CdHCC) nanoparticles. researchgate.net The MnHCC catalyst, with a high surface area of 448 m²/g, showed exceptional photocatalytic activity. researchgate.net Under sunlight, it degraded 90% of NP and 97% of 2,4-DNP. researchgate.net The degradation mechanism was found to involve oxidation by •OH radicals, leading to hydroxylation and eventual ring-opening of the phenol (B47542) compounds, which were ultimately mineralized into safer products. researchgate.net

In another application, copper(II) hexacyanocobaltate(III) (Cu₃[Co(CN)₆]₂) nanoparticles were used as a nanocatalyst for the rapid reduction of the toxic azo dye Methyl Orange (MO). rsc.org The study found that the catalytic reduction was most effective in alkaline conditions (pH 9), achieving complete decolorization of the dye in just 105 seconds. rsc.org The catalyst demonstrated excellent reusability over ten consecutive cycles without a significant drop in performance. rsc.org

The table below summarizes key findings from these catalytic degradation studies.

CatalystPollutantDegradation EfficiencyConditionsRate Constant (k)
Manganese Hexacyanocobaltate (MnHCC)Nonylphenol (NP)90%Sunlight, neutral pH-
Manganese Hexacyanocobaltate (MnHCC)2,4-Dinitrophenol (2,4-DNP)97%Sunlight, neutral pH-
Cadmium Hexacyanocobaltate (CdHCC)Nonylphenol (NP)70%Sunlight, neutral pH-
Cadmium Hexacyanocobaltate (CdHCC)2,4-Dinitrophenol (2,4-DNP)77%Sunlight, neutral pH-
Copper(II) Hexacyanocobaltate(III)Methyl Orange (MO)100% (in 105 s)pH 90.0386 s⁻¹
Copper(II) Hexacyanocobaltate(III)Methyl Orange (MO)71.6% (in 105 s)pH 70.0134 s⁻¹
Copper(II) Hexacyanocobaltate(III)Methyl Orange (MO)33.0% (in 105 s)pH 50.001 s⁻¹
Data compiled from studies on the degradation of phenols and azo dyes. researchgate.netrsc.org

The high surface area and specific surface chemistry of hexacyanocobaltate(III) complexes make them effective adsorbents for removing contaminants from aqueous solutions. mdpi.comresearchgate.net The adsorption process is a key initial step in many remediation technologies, concentrating pollutants onto the catalyst surface before degradation or removal. researchgate.netsciforum.net

Research into a series of nano-sized metal(II) hexacyanocobaltates(III) (MHCCo), with the general formula M₃[Co(CN)₆]₂·xH₂O (where M = Zn, Fe, Ni, Mn), has demonstrated their ability to adsorb aromatic amines from water. mdpi.comresearchgate.net The surface interaction of compounds like aniline, 4-chloroaniline, and 4-methoxyaniline was studied at a neutral pH. mdpi.com The percentage of amine binding to the MHCCo surface ranged from 44% to 84%, with the trend in adsorption corresponding to the relative basicity of the amines. mdpi.comresearchgate.net

The adsorption process is pH-dependent. mdpi.com At low pH, the adsorption affinity is lower due to the protonation of the amine group, while at alkaline pH, electrostatic interactions between hydroxide (B78521) ions and the metal ions on the adsorbent surface can also decrease adsorption. mdpi.comresearchgate.net For the aromatic amines studied, maximum adsorption was achieved at a pH of approximately 7.0. mdpi.com Fourier Transform Infrared (FT-IR) spectroscopy analysis suggested that the interaction occurs through the NH₂ group of the amines with the metal ions of the hexacyanocobaltate complexes. mdpi.comresearchgate.net Furthermore, adsorption isotherm studies for pollutants like nonylphenol on hexacyanocobaltate surfaces have shown that the data fits well with the Langmuir isotherm model, indicating monolayer adsorption onto a surface with a finite number of identical sites. researchgate.net

The table below details the adsorption characteristics of various aromatic amines on Metal(II) Hexacyanocobaltate(III) surfaces.

Adsorbent TypeContaminantAdsorption Binding (%)Optimal pHInteraction Site
Metal(II) Hexacyanocobaltate(III) (MHCCo)Aromatic Amines44% - 84%~7.0Amine (NH₂) group with surface metal ions
Zinc Hexacyanocobaltate4-methoxyaniline-~7.0Adherence observed via FE-SEM
Iron(II) HexacyanocobaltateAromatic Amines-~7.0Rapid reaction and dimer formation
Data compiled from studies on the surface interaction of aromatic amines with MHCCo particles. mdpi.comresearchgate.net

Theoretical and Computational Investigations of Hexacyanocobaltate Iii Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used tool in chemistry and materials science for predicting and interpreting the properties of complex systems at an atomic level. mdpi.com

Ground-State Electronic Structure Predictions

DFT calculations are instrumental in predicting the ground-state electronic structure of hexacyanocobaltate(III), [Co(CN)₆]³⁻. These calculations help determine the arrangement of electrons in the molecular orbitals of the complex. The ground state of hexacyanocobaltate(III) is a low-spin d⁶ configuration, a fact that can be reproduced and rationalized through DFT calculations. core.ac.uk The cyanide ion (CN⁻) is a strong-field ligand, leading to a large splitting of the cobalt's d-orbitals into t₂g and e_g sets. core.ac.uksolubilityofthings.com This large energy gap favors the pairing of electrons in the lower-energy t₂g orbitals.

DFT-based methods are also employed to analyze the electronic populations and charges within the complex. rsc.org For instance, in related hexacyanoferrate systems, DFT has been used to determine the electronic structure in the ground state, taking into account relativistic effects and using specific functionals like BP86. rsc.org Such calculations provide insights into the distribution of electron density and the nature of chemical bonding.

Computational Detail Description Relevance to Hexacyanocobaltate(III)
Functional Approximations for the exchange-correlation energy (e.g., BP86, B3LYP). rsc.orgaps.orgThe choice of functional impacts the accuracy of the predicted electronic structure and properties.
Basis Set A set of functions used to build molecular orbitals (e.g., triple-zeta). rsc.orgA larger and more flexible basis set generally leads to more accurate results.
Relativistic Effects Corrections for the effects of special relativity on electron behavior (e.g., ZORA). rsc.orgImportant for heavy elements like cobalt to accurately describe the electronic structure.
Population Analysis Methods to partition electron density among atoms (e.g., Mulliken, NPA). rsc.orgProvides insights into atomic charges and the degree of covalent bonding.

Time-Dependent DFT for Spectroscopic Data Interpretation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties. researchgate.netrsc.org It is particularly valuable for interpreting experimental spectra, such as UV-Vis absorption spectra, by calculating the energies and intensities of electronic transitions. osti.gov

For hexacyanocobaltate(III), TD-DFT calculations can reproduce and assign the features observed in its experimental absorption spectra. core.ac.uk These calculations can model the charge-transfer excitations, such as metal-to-ligand charge transfer (MLCT), which are common in transition metal complexes. rsc.org The comparison between calculated and experimental spectra allows for a detailed understanding of the electronic transitions responsible for the observed colors and photochemical behavior of the complex. core.ac.uk

TD-DFT has been successfully applied to simulate various types of spectra for transition metal complexes, including X-ray absorption and emission spectra, providing a comprehensive picture of the electronic structure. researchgate.netosti.gov

Elucidation of Metal-Ligand Orbital Overlaps and Bonding Characters

DFT provides a framework for understanding the nature of the chemical bonds between the central cobalt atom and the cyanide ligands. The bonding in hexacyanocobaltate(III) involves both sigma (σ) and pi (π) interactions. core.ac.uk

Sigma (σ) Donation : The cyanide ligands donate a pair of electrons from their highest occupied molecular orbital (HOMO), which has σ symmetry, to the empty e_g orbitals of the cobalt(III) ion. core.ac.ukscribd.com This forms a strong σ bond.

Pi (π) Back-Bonding : A key feature of the bonding in hexacyanocobaltate(III) is π back-bonding. libretexts.org The filled t₂g orbitals of the cobalt ion overlap with the empty π* antibonding orbitals of the cyanide ligands. core.ac.uk This back-donation of electron density from the metal to the ligands strengthens the metal-ligand bond and is a crucial factor in the high ligand field strength of cyanide. libretexts.org

DFT calculations can quantify the extent of σ donation and π back-bonding by analyzing the composition of the molecular orbitals. core.ac.uk This analysis reveals the degree of mixing between metal and ligand orbitals, providing a detailed picture of the covalent character of the metal-ligand bonds. dalalinstitute.com

Ab Initio Calculations for Structural Stability and Vibrational Properties

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to investigate the structural stability and vibrational properties of molecules. numberanalytics.com These methods can be used to predict the geometry of hexacyanocobaltate(III) and to calculate its vibrational frequencies, which correspond to the stretching and bending modes of the molecule.

Vibrational analysis performed through ab initio methods can confirm the stability of a calculated structure. aps.org If all calculated vibrational frequencies are real, the structure corresponds to a minimum on the potential energy surface. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. aps.orgresearchgate.net For instance, ab initio calculations have been used to study the structural and vibrational properties of various crystalline compounds, demonstrating good agreement with experimental findings. aps.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Solvation Structures and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org This technique is particularly useful for investigating the behavior of ions and molecules in solution, providing insights into their solvation structures and interactions with solvent molecules. nih.gov

For the hexacyanocobaltate(III) anion in aqueous solution, MD simulations can reveal how water molecules arrange themselves around the complex. This includes determining the number of water molecules in the first and second solvation shells and their average distances and orientations relative to the ion. Understanding the solvation structure is crucial as it can significantly influence the reactivity and spectroscopic properties of the complex in solution. osti.gov

Q & A

Basic Research Questions

Q. How can hexacyanocobaltate(III) complexes be synthesized and their purity verified?

  • Methodological Answer : Hexacyanocobaltate(III) salts (e.g., potassium hexacyanocobaltate(III)) are typically synthesized via ligand substitution reactions. For example, cobalt(II) precursors react with cyanide ions under controlled pH and temperature to form the octahedral [Co(CN)₆]³⁻ complex. Purity can be confirmed using elemental analysis (C, N, Co content), X-ray diffraction (to verify crystal structure), and UV-Vis spectroscopy (to detect characteristic d-d transitions at ~500 nm for Co³+ in an octahedral field) .

Q. What safety precautions are critical when handling hexacyanocobaltate(III) salts?

  • Methodological Answer : Hexacyanocobaltate(III) salts release toxic hydrogen cyanide (HCN) upon contact with acids. Researchers must use fume hoods, wear acid-resistant gloves, and avoid mixing with acidic reagents. Emergency protocols should include immediate neutralization of spills with alkaline solutions (e.g., NaOH) and access to cyanide antidote kits. Safety data sheets (SDS) recommend storage in airtight containers away from incompatible materials like oxidizers .

Q. How does ligand field theory explain the electronic structure of [Co(CN)₆]³⁻?

  • Methodological Answer : In the low-spin [Co(CN)₆]³⁻ complex, the strong field cyanide ligands cause a large splitting energy (Δ₀), resulting in a d⁶ electron configuration with all electrons paired in the t₂g orbitals (t₂g⁶e₉⁰). This configuration contributes to a ligand field stabilization energy (LFSE) of −24Dq + 2P (where P is the pairing energy), calculated using Tanabe-Sugano diagrams for d⁶ systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of hexacyanocobaltate(III)-based catalysts for CO₂ copolymerization?

  • Methodological Answer : Discrepancies arise from variations in catalyst preparation (e.g., Zn-Co double metal cyanide vs. pure Co³+ complexes) and reaction conditions (temperature, CO₂ pressure). Systematic studies should compare turnover frequencies (TOF) under standardized protocols, employ in-situ FTIR to monitor intermediate species, and use X-ray absorption spectroscopy (XAS) to correlate Co oxidation states with activity .

Q. What experimental strategies optimize the photoactive charge-transfer excited states in hexacyanocobaltate(III) complexes?

  • Methodological Answer : Metal-to-ligand charge transfer (MLCT) states in [Co(CN)₆]³⁻ can be probed via transient absorption spectroscopy to quantify excited-state lifetimes. Modifying the counterion (e.g., K⁺ vs. Na⁺) or doping with transition metals (e.g., Cr³+) alters the crystal field, enhancing MLCT efficiency. Temperature-dependent luminescence studies (77–300 K) further elucidate non-radiative decay pathways .

Q. How do hexacyanocobaltate(III)-modified electrodes enhance oxygen evolution reaction (OER) efficiency?

  • Methodological Answer : Co₃[Co(CN)₆]₂ catalysts on 3D-printed electrodes increase OER activity by providing a porous architecture for efficient mass transport. Cyclic voltammetry (CV) and Tafel analysis reveal lower overpotentials (~350 mV at 10 mA/cm²) compared to bare electrodes. Stability tests (e.g., chronoamperometry over 24 hours) confirm resistance to Co leaching in alkaline media .

Q. What analytical techniques are essential for characterizing ligand substitution kinetics in hexacyanocobaltate(III) complexes?

  • Methodological Answer : Stopped-flow spectrophotometry monitors cyanide ligand exchange rates (k ~ 10⁻³ s⁻¹ at 25°C). Isotopic labeling (¹³CN⁻) combined with NMR spectroscopy identifies substitution pathways (associative vs. dissociative). Density functional theory (DFT) simulations validate experimental activation energies and transition-state geometries .

Data Analysis and Interpretation

Q. How should researchers address conflicting LFSE values for [Co(CN)₆]³⁻ in different spectroscopic studies?

  • Methodological Answer : Variations in LFSE arise from differences in experimental conditions (e.g., solvent polarity) or computational methods (e.g., angular overlap model vs. AOM parameters). Cross-validation using both electronic spectroscopy (for Δ₀) and magnetic susceptibility measurements (for spin state) ensures consistency. Meta-analyses of crystallographic data (e.g., Co-C bond lengths) refine ligand field parameters .

Tables for Key Properties

Property Value Method Reference
Crystal StructureCubic (Fm3̄m)XRD
Molar Absorptivity (λ=500 nm)ε = 120 M⁻¹cm⁻¹UV-Vis Spectroscopy
LFSE ([Co(CN)₆]³⁻)−24Dq + 2PTanabe-Sugano Diagram
OER Overpotential350 mV (10 mA/cm²)Tafel Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexacyanocobaltate (III)
Reactant of Route 2
Hexacyanocobaltate (III)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.